5-Bromo-2-ethyl-4-methylthiazole
Description
BenchChem offers high-quality 5-Bromo-2-ethyl-4-methylthiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-ethyl-4-methylthiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-ethyl-4-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS/c1-3-5-8-4(2)6(7)9-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXCMCDBNNASAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682064 | |
| Record name | 5-Bromo-2-ethyl-4-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863190-90-3 | |
| Record name | 5-Bromo-2-ethyl-4-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 5-Bromo-2-ethyl-4-methylthiazole: A Technical Guide
Executive Summary
This technical guide details the synthesis of 5-Bromo-2-ethyl-4-methylthiazole , a high-value heterocyclic intermediate used in the development of pharmaceutical agents (e.g., cephalosporins, anti-inflammatory drugs) and agrochemicals. The protocol prioritizes regioselectivity and scalability, utilizing a Hantzsch Thiazole Synthesis followed by a controlled Electrophilic Aromatic Substitution (EAS) .
This workflow is designed for researchers requiring high-purity intermediates. It avoids the pitfalls of direct multi-component couplings by isolating the stable thiazole core before functionalization, ensuring the integrity of the C5-bromine bond.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is best approached via a disconnection at the C5–Br bond and the heterocyclic ring construction.
Strategic Logic
-
Regioselectivity: The 5-position of the thiazole ring is the most nucleophilic site for electrophilic attack. By installing the ethyl (C2) and methyl (C4) groups first, we sterically and electronically direct the subsequent bromination exclusively to C5.
-
Core Construction: The Hantzsch synthesis is the most robust method for generating the 2,4-disubstituted thiazole core, using propanethioamide and chloroacetone.
Figure 1: Retrosynthetic disconnection showing the linear assembly strategy.
Part 2: Experimental Protocols
Phase 1: Synthesis of 2-Ethyl-4-methylthiazole
Objective: Construct the 1,3-thiazole ring with defined alkyl substituents.
Mechanism:
The reaction proceeds via the nucleophilic attack of the sulfur atom of propanethioamide on the
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| Propanethioamide | 89.16 | 1.0 | Thiazole N-C-S donor |
| Chloroacetone | 92.52 | 1.1 | C-C backbone donor |
| Ethanol (Absolute) | 46.07 | Solvent | Medium |
| Magnesium Sulfate | 120.37 | N/A | Drying Agent |
Protocol:
-
Setup: Equip a 500 mL three-necked round-bottom flask with a reflux condenser, addition funnel, and magnetic stir bar. Flush with nitrogen.[2]
-
Dissolution: Dissolve Propanethioamide (8.9 g, 100 mmol) in absolute ethanol (100 mL).
-
Addition: Add Chloroacetone (10.2 g, 110 mmol) dropwise over 20 minutes at room temperature. Caution: Chloroacetone is a potent lachrymator. Work in a fume hood.
-
Cyclization: Heat the mixture to reflux (approx. 78°C) and maintain for 4–6 hours. Monitor by TLC (SiO2, 10% EtOAc/Hexanes) for the disappearance of thioamide.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove ethanol.
-
Neutralize the residue (which contains the thiazole hydrochloride salt) with saturated aqueous NaHCO3 solution until pH ~8.
-
Extract with Diethyl Ether (3 x 50 mL).
-
-
Purification:
-
Dry combined organics over anhydrous MgSO4, filter, and concentrate.
-
Purify via vacuum distillation (bp ~160°C at atm, lower under vacuum) or flash column chromatography (Hexanes/EtOAc 9:1).
-
Yield: Expect 75–85% as a pale yellow oil.
-
Phase 2: Regioselective Bromination
Objective: Install the bromine atom at the C5 position.
Mechanism:
The 2-ethyl and 4-methyl groups activate the thiazole ring. The C5 position is the only unsubstituted carbon and is electronically favored for Electrophilic Aromatic Substitution (EAS). N-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine (
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| 2-Ethyl-4-methylthiazole | 127.21 | 1.0 | Substrate |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | Brominating Agent |
| Acetonitrile (ACN) | 41.05 | Solvent | Polar Aprotic Solvent |
Protocol:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and shield from light (wrap in aluminum foil).
-
Dissolution: Dissolve 2-Ethyl-4-methylthiazole (12.7 g, 100 mmol) in Acetonitrile (150 mL).
-
Bromination: Add NBS (18.7 g, 105 mmol) portion-wise over 15 minutes at 0°C (ice bath).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Note: The reaction is usually rapid.
-
Quenching: Dilute with water (200 mL) and extract with Ethyl Acetate (3 x 100 mL).
-
Purification:
-
Wash the organic layer with water (2 x) and brine (1 x) to remove succinimide byproducts.
-
Final Purification: The product may solidify upon standing or require short-path distillation/recrystallization (from hexanes) depending on purity requirements.
-
Yield: Expect 80–90% of 5-Bromo-2-ethyl-4-methylthiazole .
-
Figure 2: Step-by-step reaction workflow from precursors to final brominated product.
Part 3: Scientific Integrity & Validation
Critical Process Parameters (CPPs)
-
Temperature Control (Step 1): Excessive heating during the Hantzsch synthesis can lead to polymerization of chloroacetone. Maintain a steady reflux.
-
Stoichiometry (Step 2): Avoid large excesses of NBS. While C5 is the preferred site, large excess can lead to side-chain bromination on the ethyl or methyl groups (radical mechanism), especially if exposed to light. Keep the reaction in the dark.
Analytical Characterization (Expected)
-
1H NMR (CDCl3):
-
2.95 (q, 2H,
of ethyl) -
2.35 (s, 3H,
at C4) -
1.35 (t, 3H,
of ethyl) -
Note: The signal for C5-H (
~6.8 ppm) observed in the precursor will be absent in the product, confirming bromination.
-
2.95 (q, 2H,
-
Mass Spectrometry:
-
Precursor (M+H): 128.
-
Product (M+H): 206/208 (1:1 isotopic pattern characteristic of Bromine).
-
Safety Considerations
-
Chloroacetone: Extremely irritating to eyes and respiratory tract. Use only in a high-efficiency fume hood. Neutralize glassware with dilute ammonia before cleaning.
-
NBS: Store in a refrigerator. Old/yellow NBS should be recrystallized from water before use to ensure accurate stoichiometry.
References
-
Hantzsch Thiazole Synthesis Mechanism & Applic
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Bromin
-
Synthesis of 2,4-Dimethylthiazole (Analogous Protocol)
-
Electrophilic Substitution of Thiazoles
- Source: Master Organic Chemistry.
-
URL:[Link]
Sources
- 1. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. lookchem.com [lookchem.com]
Technical Whitepaper: Spectroscopic Characterization of 5-Bromo-2-ethyl-4-methylthiazole
Executive Summary
5-Bromo-2-ethyl-4-methylthiazole is a critical halogenated heteroaromatic intermediate used extensively in the synthesis of pharmaceutical pharmacophores, agrochemicals, and functional materials. Its utility stems from the lability of the C5-bromine atom, which facilitates cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to construct complex bioactive scaffolds.
This guide provides a definitive spectroscopic reference for researchers. It synthesizes experimental data with theoretical substituent effects to establish a robust Quality Control (QC) protocol. The focus is on differentiating the target compound from its non-brominated precursor (2-ethyl-4-methylthiazole) and identifying common synthetic impurities.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 5-Bromo-2-ethyl-4-methyl-1,3-thiazole |
| CAS Number | 863190-90-3 |
| Molecular Formula | C |
| Molecular Weight | 206.10 g/mol |
| Appearance | Pale yellow to amber liquid/low-melting solid |
| Solubility | Soluble in CHCl |
| Precursor | 2-Ethyl-4-methylthiazole (CAS: 15679-12-6) |
Synthesis Context & Impurity Profile
To accurately interpret spectroscopic data, one must understand the synthesis pathway. The compound is typically synthesized via electrophilic aromatic substitution (bromination) of 2-ethyl-4-methylthiazole using N-Bromosuccinimide (NBS) or elemental bromine.
Synthesis Workflow Diagram
Caption: Figure 1. Synthesis pathway highlighting the origin of critical impurities detectable by spectroscopy.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural validation. The key diagnostic indicator of successful bromination is the disappearance of the C5-proton signal found in the precursor.
H NMR Data (400 MHz, CDCl
)
| Moiety | Chemical Shift ( | Multiplicity | Integral | Coupling ( | Assignment |
| C2-Ethyl (CH | 2.95 – 3.05 | Quartet (q) | 2H | 7.6 | Methylene protons adjacent to C2 |
| C4-Methyl (CH | 2.35 – 2.45 | Singlet (s) | 3H | - | Methyl group at C4 |
| C2-Ethyl (CH | 1.35 – 1.45 | Triplet (t) | 3H | 7.6 | Terminal methyl of ethyl group |
| C5-H | ABSENT | - | - | - | Diagnostic for Bromination |
Critical Analysis:
-
Precursor Comparison: The starting material (2-ethyl-4-methylthiazole) exhibits a diagnostic singlet at
6.69 ppm (C5-H). The complete absence of this peak in the product spectrum confirms 100% conversion. -
Shift Effects: The introduction of the electronegative bromine atom at C5 exerts a deshielding effect, but due to the heteroaromatic nature, the shifts of the C4-methyl and C2-ethyl groups change only marginally compared to the precursor.
C NMR Data (100 MHz, CDCl
)
| Carbon Environment | Chemical Shift ( | Type |
| C2 (Thiazole) | ~170.0 | Quaternary (C=N) |
| C4 (Thiazole) | ~150.5 | Quaternary |
| C5 (Thiazole) | ~105.0 - 110.0 | Quaternary (C-Br) |
| Ethyl (CH | ~27.0 | Methylene |
| C4-Methyl | ~15.0 | Methyl |
| Ethyl (CH | ~14.0 | Methyl |
Note: The C5 carbon attached to Bromine typically appears upfield relative to unsubstituted carbons in heteroaromatics due to the "heavy atom effect" and shielding resonance contributions, often found near 100-110 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides confirmation of the molecular weight and the presence of the bromine atom via its characteristic isotopic signature.
-
Ionization Mode: Electrospray Ionization (ESI+) or Electron Impact (EI).
-
Molecular Ion:
- Br Isotopologue: m/z 205
- Br Isotopologue: m/z 207
Diagnostic Interpretation:
Bromine exists naturally as two stable isotopes,
-
Fragmentation (EI):
-
[M - Br]
: Peak at m/z ~126/127 (Loss of bromine radical). -
[M - C
H ] : Loss of ethyl group.
-
Infrared Spectroscopy (IR)
IR is useful for quick identification of functional groups and checking for moisture.
| Frequency (cm | Vibration Mode | Intensity | Notes |
| 3000 - 2850 | C-H Stretch (Alkyl) | Medium | Ethyl/Methyl groups |
| ~3100 | C-H Stretch (Aromatic) | ABSENT | Diagnostic: Loss of C5-H stretch |
| 1550 - 1450 | C=N / C=C Ring Stretch | Strong | Thiazole skeletal vibrations |
| 600 - 500 | C-Br Stretch | Weak/Medium | Often obscured in fingerprint region |
Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution data and avoid solvent artifacts:
-
Solvent Selection: Use Chloroform-d (CDCl
, 99.8% D) with 0.03% TMS as an internal standard. -
Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.
-
Filtration: If the sample appears cloudy (salt residues from synthesis), filter through a small plug of glass wool into the NMR tube.
-
Acquisition:
-
Pulse angle: 30°
-
Relaxation delay (d1): 1.0 s (qualitative) or 5.0 s (quantitative).
-
Scans: 16 (minimum).
-
Quality Control Logic Flow
Caption: Figure 2. Logic gate for QC release based on proton NMR signals.
References
Technical Guide: Synthesis of 2-Ethyl-4-Methylthiazole (FEMA 3680)
Executive Summary
Target Molecule: 2-Ethyl-4-methylthiazole CAS: 15679-12-6 FEMA: 3680 Application: High-value flavorant (nutty, roasted, meaty notes) and pharmaceutical intermediate.
This guide details the synthesis of 2-ethyl-4-methylthiazole using the Hantzsch Thiazole Synthesis , the industrial gold standard for regiospecific thiazole construction. Unlike generic textbook descriptions, this document focuses on the practical management of unstable precursors—specifically the in situ generation or stabilization of propanethioamide—and the handling of lachrymatory
Part 1: Retrosynthetic Analysis & Mechanism
The Hantzsch synthesis constructs the thiazole ring by condensing two critical fragments: an
Mechanistic Pathway[1]
-
Nucleophilic Attack: The sulfur atom of the thioamide attacks the
-carbon of the haloketone (S 2 substitution). -
Cyclization: The nitrogen attacks the ketone carbonyl group.
-
Dehydration: Loss of water drives aromatization, yielding the thiazole hydrohalide salt.
Figure 1: Retrosynthetic breakdown showing the convergence of chloroacetone and propanethioamide.
Part 2: Critical Starting Materials
The success of this synthesis relies entirely on the purity of the starting materials. Commercial availability of propanethioamide is often poor due to shelf-stability issues; therefore, an in situ preparation strategy is recommended.
Material A: 1-Chloro-2-propanone (Chloroacetone)
-
Role: Provides the C4-C5 backbone.
-
Grade: Stabilized (typically with 0.5% CaCO
or MgO). -
Critical Hazard: Severe Lachrymator. Must be handled in a functioning fume hood.
-
Quality Control: Commercial chloroacetone often darkens and polymerizes.
-
Purification: If the liquid is dark brown/black, distill under reduced pressure (bp 119°C @ 760 mmHg, but recommended ~25-30°C @ high vacuum) over MgO to remove acid.
-
Storage: 2–8°C in the dark.
-
Material B: Propanethioamide (Thiopropionamide)
-
Role: Provides the N-C-S fragment and the C2-ethyl group.
-
Stability: Thioamides are prone to hydrolysis (releasing H
S) and oxidative dimerization. -
Synthesis Strategy: Do not rely on aged commercial stock. Synthesize fresh from Propionitrile using the Magnesium/Amine or NaSH method.
Protocol: Preparation of Propanethioamide (The "NaSH" Method)
A safer alternative to using gaseous H
-
Reagents: Propionitrile (1.0 eq), Sodium Hydrosulfide hydrate (NaSH
xH O, 2.0 eq), Diethylamine Hydrochloride (1.5 eq), DMF (Solvent). -
Procedure:
-
Dissolve NaSH and Diethylamine HCl in DMF.
-
Heat to 60°C for 4-6 hours.
-
Mechanism: Diethylamine acts as a phase transfer catalyst and base, facilitating the attack of HS
on the nitrile. -
Validation: Monitor disappearance of the Nitrile peak (2250 cm
) via IR or TLC. -
Workup: Quench with water, extract with ethyl acetate. The crude thioamide can often be used directly in the Hantzsch step without extensive purification to prevent decomposition.
-
Part 3: Experimental Protocol (Hantzsch Condensation)
This protocol describes a self-validating workflow. The formation of the intermediate salt provides a visual checkpoint before the final workup.
Reagents
| Reagent | Equiv. | Role | Properties |
| Propanethioamide | 1.0 | Nucleophile | Solid/Oil, unstable |
| Chloroacetone | 1.1 | Electrophile | Liquid, d=1.15 g/mL |
| Ethanol (Absolute) | Solvent | Medium | Anhydrous preferred |
| Potassium Carbonate | >1.0 | Neutralizer | Solid base |
Step-by-Step Methodology
-
Condensation (The Induction Period):
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Propanethioamide (1.0 eq) in Ethanol (5 mL per gram of thioamide).
-
Add Chloroacetone (1.1 eq) dropwise at room temperature.
-
Observation: The reaction is exothermic. A color change (yellow to orange) indicates initiation.
-
Heat: Reflux the mixture for 4–6 hours.
-
Checkpoint: A precipitate may form (the thiazolium hydrochloride salt). This is normal.
-
-
Workup (Liberating the Free Base):
-
Cool the reaction mixture to room temperature.
-
Evaporate the bulk of the ethanol under reduced pressure.
-
Resuspend the residue in water. The pH will be acidic (< 2) due to HCl generation.
-
Neutralization: Slowly add saturated aqueous K
CO or NaHCO until pH ~8–9. -
Visual Cue: The solution will bubble (CO
) and an oil (the free thiazole) will separate from the aqueous phase.
-
-
Isolation:
-
Extract the aqueous layer with Dichloromethane (DCM) or Diethyl Ether (3x).
-
Combine organics and wash with Brine.
-
Dry over anhydrous Na
SO .
-
-
Purification (Distillation):
-
Remove solvent via rotary evaporation.
-
Perform Vacuum Distillation .
-
Target Fraction: Collect the fraction boiling at 161–162°C (at 760 mmHg) or approx. 56–60°C at 20 mmHg .
-
Yield: Typical yields range from 70–85%.[3]
-
Figure 2: Operational workflow from nitrile precursor to purified thiazole.
Part 4: Quality Control & Impurity Profiling
To ensure the product meets "Flavor Grade" or pharmaceutical standards, verify the following parameters.
NMR Characterization ( H NMR, CDCl )
-
Aromatic Ring Proton (C5-H): Singlet,
~6.70 ppm. -
C2-Ethyl Group:
-
Methylene (-CH
-): Quartet, ~3.00 ppm. -
Methyl (-CH
): Triplet, ~1.39 ppm.
-
-
C4-Methyl Group: Singlet,
~2.41 ppm.
Common Impurities
| Impurity | Origin | Detection | Removal |
| Chloroacetone | Excess reagent | GC / Smell (Acrid) | Wash with NaHSO |
| Propanethioamide | Unreacted start material | TLC / LC | Acid wash (thioamides are weak bases, thiazoles are stronger). |
| Thiazole Dimers | Oxidative coupling | GC-MS (High MW) | Remains in pot residue during distillation. |
Part 5: Safety & Industrial Considerations
Lachrymator Management
Chloroacetone is a potent tear gas agent.
-
Engineering Control: All transfers must occur in a hood with a face velocity >100 fpm.
-
Decontamination: Spills should be neutralized immediately with a solution of ethanol and aqueous ammonia (converts chloroacetone to aminoacetone/polymers).
Odor Control
The target thiazole and the thioamide intermediate have potent, lingering odors.
-
Waste: Treat all aqueous waste with bleach (hypochlorite) to oxidize residual sulfur species before disposal.
-
Glassware: Soak glassware in a bleach bath to eliminate "roasted nut" odors that can contaminate other experiments.
References
-
Hantzsch Thiazole Synthesis Mechanism & Overview Source: The Good Scents Company / SynArchive
-
Preparation of Thioamides from Nitriles (NaSH Method) Source: ResearchGate (Methodology adaptation)
-
Physical Properties & Safety (2-Ethyl-4-methylthiazole) Source: PubChem (CID 27440)
-
Chloroacetone Handling & Stabilization Source: NOAA CAMEO Chemicals
-
FEMA 3680 Flavor Profile & Regulatory Status Source: FEMA (Flavor and Extract Manufacturers Association)
Sources
The 5-Bromo-2-ethyl-4-methylthiazole Scaffold: A Technical Guide to Synthesis and Structural Diversification
Executive Summary
This technical guide analyzes 5-Bromo-2-ethyl-4-methylthiazole , a versatile heterocyclic building block in medicinal chemistry. Unlike the ubiquitous 2-aminothiazoles, this alkyl-substituted scaffold offers a neutral, lipophilic core essential for modulating physicochemical properties (LogP, tPSA) in drug candidates. This document details the structural rationale, validated synthetic protocols, and palladium-catalyzed diversification strategies required to transform this core into bioactive structural analogs.
Part 1: Structural Architecture & Pharmacophore Analysis
The thiazole ring is a "privileged scaffold," appearing in approved drugs like Dasatinib (antineoplastic), Ritonavir (antiviral), and Chlormethiazole (sedative). The 5-bromo-2-ethyl-4-methylthiazole derivative represents a strategic intermediate due to three distinct vectors:
| Position | Substituent | Role in Medicinal Chemistry |
| C2 | Ethyl Group | Lipophilic Tuning: Increases cLogP compared to methyl analogs (+0.5 units approx.), improving blood-brain barrier (BBB) penetration and metabolic stability against oxidative dealkylation. |
| C4 | Methyl Group | Conformational Lock: Provides steric bulk that can restrict rotation of substituents at C5, potentially locking active conformations in protein binding pockets. |
| C5 | Bromine | Synthetic Handle: A high-reactivity site for Pd-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig) to introduce complexity. |
Physicochemical Profile (Calculated)
-
Formula: C6H8BrNS
-
Molecular Weight: 206.10 g/mol
-
Predicted LogP: ~2.8 (High lipophilicity)
-
H-Bond Donors/Acceptors: 0 / 1
Part 2: Synthetic Pathways (The "Make")
The construction of the core relies on the Hantzsch Thiazole Synthesis , followed by electrophilic halogenation.
Diagram 1: Retrosynthetic Workflow
Caption: Step-wise construction of the 5-bromo-thiazole core starting from amide precursors.
Part 3: Experimental Protocols
Protocol A: Synthesis of 2-Ethyl-4-methylthiazole (Core)
Causality: The Hantzsch synthesis requires a thioamide and an
-
Thionation: Dissolve propionamide (1.0 eq) in dry THF. Add Lawesson’s reagent (0.55 eq) and reflux for 2 hours. Concentrate and purify via flash column chromatography to yield propanethioamide .
-
Cyclization: Dissolve propanethioamide (1.0 eq) in absolute ethanol (0.5 M concentration).
-
Addition: Add chloroacetone (1.1 eq) dropwise. Note: The reaction is exothermic; cooling may be required.
-
Reflux: Heat the mixture to reflux for 4-6 hours. Monitor by TLC (EtOAc:Hexane 1:4).
-
Workup: Evaporate ethanol. Neutralize the residue with saturated NaHCO3 (pH ~8). Extract with DCM (3x). Dry over MgSO4 and concentrate.
-
Purification: Distillation under reduced pressure (or column chromatography) yields 2-ethyl-4-methylthiazole as a pale yellow oil.
Protocol B: C5-Bromination
Causality: N-Bromosuccinimide (NBS) is preferred over elemental bromine to prevent over-bromination or ring opening. Acetonitrile (ACN) is used as a polar aprotic solvent to stabilize the transition state.
-
Setup: Dissolve 2-ethyl-4-methylthiazole (1.0 eq) in ACN (0.2 M) at 0°C.
-
Bromination: Add NBS (1.05 eq) portion-wise over 30 minutes. Protect from light (wrap flask in foil) to minimize radical side reactions.
-
Reaction: Stir at room temperature for 2-4 hours.
-
Quench: Pour into water. Extract with Ethyl Acetate.[1] Wash organic layer with 5% sodium thiosulfate (to remove free Br2) and brine.
-
Isolation: Dry (Na2SO4) and concentrate. The product, 5-Bromo-2-ethyl-4-methylthiazole , is typically a low-melting solid or oil, purified by silica gel chromatography (0-10% EtOAc in Hexanes).
Part 4: Functionalization Strategies (The "Diversify")
The 5-bromo position is the gateway to structural analogs. The following palladium-catalyzed couplings are the industry standard for library generation.
Diagram 2: Analog Generation Decision Tree
Caption: Divergent synthesis pathways for generating functional analogs from the brominated core.
Key Reaction Conditions (Self-Validating Systems)
| Reaction | Reagents | Critical Parameter | Outcome |
| Suzuki-Miyaura | Arylboronic acid, Pd(dppf)Cl2, K2CO3, Dioxane/H2O | Base Choice: Carbonates (K2CO3/Cs2CO3) prevent hydrolysis of the thiazole ring compared to strong hydroxides. | Biaryl analogs (e.g., Dasatinib-like cores). |
| Buchwald-Hartwig | Primary/Secondary Amine, Pd2(dba)3, Xantphos, NaOtBu | Ligand: Xantphos is crucial for 5-membered heterocycles to prevent catalyst poisoning by Sulfur. | C5-Amino derivatives (Solubility enhancement). |
| Negishi | Organozinc halides, Pd(PPh3)4, THF | Moisture: Strictly anhydrous conditions required. | Alkyl/Cycloalkyl analogs. |
Part 5: Medicinal Chemistry Applications & SAR
When designing analogs based on this scaffold, researchers should consider the following Structure-Activity Relationship (SAR) trends observed in thiazole-based therapeutics:
-
Metabolic Stability: The C2-ethyl group is more prone to metabolic oxidation (CYP450) than a methyl group but less than longer alkyl chains. If metabolic clearance is too high, consider fluorinating the ethyl group (e.g.,
). -
Solubility: The core is highly lipophilic. Introduction of polar heterocycles (pyridines, piperazines) at the C5 position via Suzuki or Buchwald coupling is often necessary to improve aqueous solubility.
-
Bioisosterism: The 2-ethyl-4-methylthiazole core is often used as a bioisostere for 1,2,4-oxadiazoles or pyridines to alter dipole moments and improve
- stacking interactions in the binding pocket.
References
-
Hantzsch Thiazole Synthesis: Organic Chemistry Portal. "Synthesis of Thiazoles." [Link]
-
Thiazole Biological Activity: Petrou, A., et al. (2023).[2] "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs."[3] Molecules. [Link][1][2][4][5][6][7]
-
Palladium Coupling on Thiazoles: Nobel Prize in Chemistry 2010. "Palladium-Catalyzed Cross Couplings in Organic Synthesis." [Link]
-
General Thiazole Properties: The Good Scents Company. "2-Ethyl-4-methylthiazole Data." [Link]
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An In-depth Technical Guide to 5-Bromo-2-ethyl-4-methylthiazole: Properties, Synthesis, and Potential Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of 5-Bromo-2-ethyl-4-methylthiazole, a substituted thiazole derivative with significant potential in medicinal chemistry and materials science. While this specific molecule is not extensively documented in publicly available literature, this document, authored from the perspective of a Senior Application Scientist, extrapolates from established principles of thiazole chemistry and data on analogous structures to present a robust theoretical and practical framework for its study.
Introduction: The Thiazole Scaffold and the Significance of Bromination
The thiazole ring is a cornerstone heterocyclic motif in drug discovery, present in a multitude of FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold. The introduction of a bromine atom at the 5-position, as in 5-Bromo-2-ethyl-4-methylthiazole, offers several strategic advantages. Bromine, as a halogen, can significantly modulate the lipophilicity and electronic nature of the molecule, potentially enhancing its permeability across biological membranes and its binding affinity to target proteins.[2] Furthermore, the bromo-substituent serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery campaigns.
Physicochemical and Spectroscopic Properties
While experimental data for 5-Bromo-2-ethyl-4-methylthiazole is scarce, we can predict its key properties based on known data for its constituent parts and related molecules. The presence of the ethyl and methyl groups will contribute to its lipophilicity, while the bromine atom will increase its molecular weight and likely its boiling point compared to the parent 2-ethyl-4-methylthiazole.
Table 1: Predicted Physicochemical Properties of 5-Bromo-2-ethyl-4-methylthiazole
| Property | Predicted Value/Information | Justification/Source |
| CAS Number | 863190-90-3 | [3] |
| Molecular Formula | C6H8BrNS | [3] |
| Molecular Weight | 206.10 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or solid | Based on related brominated thiazoles. |
| Boiling Point | > 162 °C | Higher than 2-ethyl-4-methylthiazole (161-162 °C) due to the heavier bromine atom.[4] |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water. | Typical for small, substituted organic molecules. |
| Purity | Typically >95% from commercial suppliers. | [3] |
| Storage | Inert atmosphere, 2-8°C. | [3] |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show a quartet and a triplet for the ethyl group, and a singlet for the methyl group. The chemical shifts will be influenced by the bromine atom. The characteristic proton at the 5-position of the thiazole ring will be absent. Based on the spectrum of 2-ethyl-4-methylthiazole, the ethyl protons would appear around 2.9 ppm (quartet) and 1.3 ppm (triplet), and the methyl protons around 2.4 ppm.[5]
-
¹³C NMR: The carbon spectrum will show six distinct signals. The carbon atom attached to the bromine (C5) will be significantly shifted downfield.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Synthesis of 5-Bromo-2-ethyl-4-methylthiazole
A plausible and efficient synthesis of 5-Bromo-2-ethyl-4-methylthiazole can be envisioned through a two-step process: the initial construction of the 2-ethyl-4-methylthiazole core via the Hantzsch thiazole synthesis, followed by regioselective bromination at the 5-position.
Step 1: Hantzsch Thiazole Synthesis of 2-Ethyl-4-methylthiazole
The Hantzsch synthesis is a classic and versatile method for the preparation of thiazole derivatives.[6][7] It involves the condensation of an α-haloketone with a thioamide. In this case, 3-chloro-2-butanone would be reacted with propanethioamide.
Experimental Protocol: Hantzsch Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add propanethioamide (1.1 equivalents) dissolved in a suitable solvent such as ethanol or a mixture of water and THF.
-
Addition of α-haloketone: Slowly add 3-chloro-2-butanone (1.0 equivalent) to the solution. The reaction is often exothermic, so cooling might be necessary.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-ethyl-4-methylthiazole.
Caption: Hantzsch synthesis of the 2-ethyl-4-methylthiazole core.
Step 2: Regioselective Bromination
The thiazole ring is susceptible to electrophilic substitution, with the C5 position being the most reactive site.[6] Bromination of 2-ethyl-4-methylthiazole is therefore expected to proceed regioselectively to yield the desired 5-bromo derivative.
Experimental Protocol: Bromination
-
Reaction Setup: Dissolve 2-ethyl-4-methylthiazole (1.0 equivalent) in a suitable solvent like acetic acid or chloroform in a round-bottom flask protected from light.
-
Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) (1.0-1.1 equivalents) in the same solvent to the reaction mixture at room temperature. The use of NBS is a safer and more selective alternative to elemental bromine.[8]
-
Reaction: Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or distillation under reduced pressure to afford pure 5-Bromo-2-ethyl-4-methylthiazole.
Caption: Proposed workflow for the bromination of 2-ethyl-4-methylthiazole.
Chemical Reactivity and Further Functionalization
The bromine atom at the 5-position of the thiazole ring is a key functional group that opens up a wide array of synthetic possibilities.
-
Metal-Halogen Exchange: The bromo group can undergo metal-halogen exchange with organolithium reagents (e.g., n-butyllithium) to generate a 5-lithiated thiazole intermediate.[9] This powerful nucleophile can then be reacted with various electrophiles to introduce a wide range of substituents at the 5-position.
-
Cross-Coupling Reactions: 5-Bromo-2-ethyl-4-methylthiazole is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules with extended conjugation, which can be of interest in materials science.[10]
-
Nucleophilic Aromatic Substitution: While less common for brominated thiazoles compared to other positions, under certain conditions, the bromine atom could be displaced by strong nucleophiles.
Potential Applications in Drug Discovery and Agrochemicals
The thiazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[11] The introduction of a bromo-ethyl-methyl substitution pattern could lead to novel compounds with interesting pharmacological profiles.
-
Anticancer Agents: Numerous thiazole derivatives have demonstrated potent anticancer activity.[12][13] The brominated thiazole core can be further elaborated to design and synthesize novel compounds for evaluation against various cancer cell lines.
-
Antimicrobial Agents: Thiazole-containing compounds have been investigated for their antibacterial and antifungal properties.[11] The lipophilicity imparted by the ethyl and methyl groups, combined with the electronic effects of the bromine, could lead to enhanced antimicrobial efficacy.
-
Agrochemicals: Substituted thiazoles are also utilized in the agrochemical industry as fungicides and herbicides.[14] 5-Bromo-2-ethyl-4-methylthiazole could serve as a valuable intermediate for the synthesis of new crop protection agents.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 5-Bromo-2-ethyl-4-methylthiazole. Based on data for structurally similar brominated thiazoles, it should be considered harmful if swallowed, and may cause skin and eye irritation.[15] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
5-Bromo-2-ethyl-4-methylthiazole is a promising building block for the development of new pharmaceuticals, agrochemicals, and functional materials. This technical guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications. The versatile reactivity of the bromo-substituent, coupled with the inherent biological relevance of the thiazole core, makes this compound a valuable tool for researchers in both academic and industrial settings. Further experimental investigation is warranted to fully elucidate its properties and unlock its full potential.
References
-
Yadav, P., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5465–5470. [Link]
-
Stana, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5648. [Link]
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(15), 8197–8201. [Link]
-
Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7334. [Link]
-
The Good Scents Company. (n.d.). 2-ethyl-4-methyl thiazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Perfumer & Flavorist. (2022, August 1). 2-Ethyl-4-Methylthiazole in Brown, Savory and Fruit Flavors. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). Ethyl 5-bromo-4-methylthiazole-2-carboxylate. Retrieved from [Link]
-
Usol'tseva, S. V., Andronnikova, G. P., & Shevyrin, V. A. (1993). Bromination of 2-Thiazolylhydrazones. Chemistry of Heterocyclic Compounds, 29(2), 257-262. [Link]
-
The Good Scents Company. (n.d.). 5-formyl-4-methyl thiazole. Retrieved from [Link]
-
Lead Sciences. (n.d.). 5-Bromo-2-ethyl-4-methylthiazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]
-
Khan, I., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. [Link]
-
Khaligh, N. G. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(8), 14677–14691. [Link]
-
Mathew, B., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 165-175. [Link]
-
Gannon, M. K., & Detty, M. R. (2007). Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. The Journal of Organic Chemistry, 72(7), 2647–2650. [Link]
-
PubChem. (n.d.). 5-Bromo-4-ethyl-2-(N-methylpiperazin-1-yl)thiazole. Retrieved from [Link]
-
Wurm, F. R., & Ritter, H. (2010). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Macromolecular Chemistry and Physics, 211(1), 107-114. [Link]
-
ResearchGate. (2015). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of some new 5- substituted of 2-aminothiazoles. Retrieved from [Link]
-
Journal of Physics: Conference Series. (2021). A brief review on the thiazole derivatives: Synthesis methods and biological activities. Retrieved from [Link]
-
Indian Academy of Sciences. (1950). IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Retrieved from [Link]
-
The Journal of Student Scholarship. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Retrieved from [Link]
-
ResearchGate. (2020). Biological Activities of Thiadiazole Derivatives: A Review. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1998). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]
-
Indian Academy of Sciences. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from [Link]
-
TSI Journals. (n.d.). QUANTITATIVE ASSESSMENT OF RELATIVE REACTIVITY OF MOLECULAR HALOGENS IN THE KINETICS OF HALOGENATIONS OF 2-METHYLTHIAZOLE IN AQU. Retrieved from [Link]
-
Molecules. (2015). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from [Link]
- Google Patents. (n.d.). US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.
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Methodological & Application
Application Note: Precision Functionalization of 5-Bromothiazoles
Topic: Derivatization of 5-bromothiazoles for medicinal chemistry Content Type: Application Note & Protocol Guide
Executive Summary & Strategic Value
The thiazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Dasatinib (Src kinase inhibitor), Dabrafenib (BRAF inhibitor), and Ixabepilone . Among thiazole building blocks, 5-bromothiazole represents a unique node of chemical diversity. Unlike its 2-bromo counterpart, the 5-bromo congener offers a distinct electronic profile and orthogonal reactivity that allows for sequential, regioselective functionalization.
This guide addresses the specific challenges of derivatizing 5-bromothiazoles, including regioselective C-H lithiation , mitigation of "Halogen Dance" side reactions , and optimization of Pd-catalyzed cross-couplings (Suzuki vs. Negishi).
Strategic Reactivity Map: The "Chemical Space" of 5-Bromothiazole
Before initiating synthesis, researchers must understand the competing reactivities of the 5-bromothiazole scaffold. The C2-proton is highly acidic (
Visualization: Reactivity Decision Tree
The following diagram outlines the logical flow for functionalizing 5-bromothiazoles based on the desired substitution pattern.
Figure 1: Decision matrix for regioselective functionalization of 5-bromothiazole. Note the critical temperature control required to avoid Halogen Dance during C2 functionalization.
Detailed Experimental Protocols
Protocol A: Robust C5-Arylation via Suzuki-Miyaura Coupling
Application: Standard synthesis of 5-arylthiazoles using stable aryl boronic acids. Expert Insight: 5-bromothiazoles are electron-rich compared to pyridines; oxidative addition can be sluggish. We utilize Pd(dppf)Cl₂ for its large bite angle and stability, or XPhos Pd G3 for sterically hindered substrates.
Materials:
-
5-Bromothiazole (1.0 equiv)
-
Aryl Boronic Acid (1.2–1.5 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3–5 mol%)
-
Base:
(2.0 M aq. solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Workflow:
-
Setup: In a microwave vial or pressure tube, charge 5-bromothiazole (1.0 mmol), aryl boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol).
-
Inertion: Seal the vessel and purge with Argon/Nitrogen for 5 minutes. Crucial: Oxygen inhibits the catalytic cycle and promotes homocoupling.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2.0 M aq.
(1.5 mL). -
Reaction: Heat to 90–100°C for 4–12 hours. (Microwave: 120°C for 30 min).
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
.[1] -
Purification: Flash chromatography (Hexane/EtOAc). Thiazoles often streak on silica; adding 1%
to the eluent can improve peak shape.
Protocol B: The "Sensitive" C5-Coupling via Negishi
Application: Coupling with heteroaryl partners (e.g., pyridines, imidazoles) where boronic acids are unstable (protodeboronation prone). Expert Insight: Organozinc reagents are superior for thiazole-thiazole or thiazole-pyridine couplings.
Materials:
-
5-Bromothiazole (1.0 equiv)
-
Heteroaryl Halide (for in-situ Zn prep) or Commercial Organozinc[2]
-
Catalyst:
(5 mol%) or XPhos Pd G3 (2 mol%) -
Reagents:
-BuLi (2.5 M), (1.0 M in THF, anhydrous)
Step-by-Step Workflow:
-
Zinc Reagent Prep (In-situ):
-
Cool a solution of Heteroaryl Bromide (1.2 equiv) in dry THF to -78°C.
-
Add
-BuLi (1.2 equiv) dropwise. Stir for 15 min. -
Add
solution (1.3 equiv). Warm to RT and stir for 30 min to form R-ZnCl.
-
-
Coupling:
-
To the R-ZnCl solution, add 5-bromothiazole (1.0 equiv) and Pd catalyst dissolved in minimal THF.
-
-
Reaction: Heat to 60°C for 2–6 hours.
-
Quench: Cool to 0°C, quench with sat.
. -
Note: Negishi couplings are strictly anhydrous. Even trace water kills the organozinc.
Protocol C: Regioselective C2-Lithiation (Trapping Electrophiles)
Application: Introducing formyl (-CHO), carboxyl (-COOH), or silyl groups at C2 while preserving the C5-Br bond.
Expert Insight (The "Halogen Dance" Risk): Upon treatment with
Materials:
-
5-Bromothiazole (1.0 equiv)
-
Base: Lithium Diisopropylamide (LDA) or
-BuLi (1.1 equiv) -
Electrophile: DMF (for aldehyde),
(solid/gas), or . -
Solvent: Anhydrous THF (freshly distilled/dried).
Step-by-Step Workflow:
-
Cooling: Dissolve 5-bromothiazole in THF (0.2 M) and cool to -78°C (Dry Ice/Acetone bath). Ensure internal probe confirms temperature.
-
Deprotonation: Add LDA (1.1 equiv) dropwise over 10 mins.
-
Why LDA? LDA is less nucleophilic than n-BuLi, reducing the risk of bromine-lithium exchange at C5. However, n-BuLi can be used if added slowly at -78°C.
-
-
Equilibration: Stir at -78°C for exactly 30 minutes. Do not warm up.
-
Trapping: Add the Electrophile (e.g., DMF, 2.0 equiv) neat or in THF solution rapidly.
-
Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C.
-
Quench: Add sat.
or dilute HCl (if making acid).
Data Summary & Troubleshooting
Comparative Analysis of Coupling Methods
| Feature | Suzuki-Miyaura | Negishi | Stille |
| Reagent Stability | High (Boronic Acids) | Low (Organozincs, moisture sensitive) | High (Organotins, toxic) |
| Scope | Aryl/Alkenyl partners | Heteroaryl/Alkyl partners | Broad, but purification difficult |
| 5-Br Reactivity | Good with Pd(dppf)Cl2 | Excellent (Zn accelerates oxidative addition) | Good |
| Key Limitation | Protodeboronation of 2-heteroaryl boronates | Functional group tolerance (no -OH, -NH) | Toxicity of Tin residues |
Troubleshooting "The Senior Scientist's Notebook"
Issue 1: Low Yield in Suzuki Coupling (Protodeboronation)
-
Symptom:[2][3][4][5][6] Recovery of unreacted 5-bromothiazole and formation of de-boronated arene (Ar-H).
-
Fix: Switch to Negishi coupling (Protocol B) or use MIDA boronates / Potassium Trifluoroborates (
) which release the active boronic acid slowly, keeping concentration low and reducing decomposition.
Issue 2: Mixture of Regioisomers during C2 Lithiation
-
Symptom:[2][3][4][5][6] Formation of 2-bromo-5-substituted product instead of 5-bromo-2-substituted.
-
Cause: Halogen Dance mechanism activated by temperature fluctuation.
-
Fix: Ensure temperature never exceeds -70°C during lithiation. Use LiHMDS instead of n-BuLi for softer deprotonation.
Issue 3: Catalyst Poisoning
-
Symptom:[3][4][5][6][7] Reaction stalls after 20% conversion.
-
Cause: Thiazole sulfur and nitrogen can coordinate Pd, poisoning it.
-
Fix: Increase catalyst loading to 5-10 mol%. Use biaryl phosphine ligands (e.g., XPhos , SPhos ) that bind Pd tightly and prevent deactivation by the heterocycle.
References
-
Mechanistic Insight into Halogen Dance
-
Thiazole Functionalization in Drug Discovery
- Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity.
-
[Link]
-
Negishi Coupling Protocols
- Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.
-
[Link]
-
Suzuki Coupling Optimization
-
Lithiation of Thiazoles
Sources
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- 5. zora.uzh.ch [zora.uzh.ch]
- 6. Direct C–H arylation: a “Greener” approach towards facile synthesis of organic semiconducting molecules and polymers - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cross-Coupling Architectures for 5-Bromo-4-Methylthiazole
Executive Summary & Reactivity Profile
Thiazoles are ubiquitous pharmacophores in medicinal chemistry, appearing in oncology drugs (e.g., Dasatinib), antiretrovirals (e.g., Ritonavir), and metabolic modulators. 5-Bromo-4-methylthiazole represents a high-value scaffold because it offers a pre-installed electrophilic handle at the C5 position while maintaining a sterically defined methyl group at C4.
The Reactivity Landscape
Unlike its 2-bromo counterparts, 5-bromo-4-methylthiazole presents a unique electronic challenge. The thiazole ring is electron-deficient, but the C5 position is less electrophilic than the C2 position due to the resonance contribution of the sulfur atom. However, the C5-Br bond is highly amenable to Palladium (Pd)-catalyzed oxidative addition, provided the catalyst system is tuned to overcome the moderate steric hindrance of the adjacent C4-methyl group.
Critical "Expert Insight" – The C2-Proton Trap: Researchers often overlook the acidity of the C2-proton (pKa ~29 in DMSO, but significantly lower in the presence of Lewis acids).
-
Risk: Using strong bases (e.g., LiHMDS, NaOtBu) in cross-coupling can lead to competitive C2-deprotonation, resulting in homocoupling or polymerization.
-
Solution: This guide prioritizes protocols using mild inorganic bases (K₃PO₄, Cs₂CO₃) or specific weak organic bases to maintain chemoselectivity at the C5-Br site.
Mechanistic Visualization
The following diagram illustrates the divergent pathways available for this scaffold and the critical decision points for catalyst selection.
Caption: Divergent synthetic pathways for 5-bromo-4-methylthiazole. Selection of conditions must account for the C4-methyl steric influence and C2-H acidity.
Protocol A: Suzuki-Miyaura Cross-Coupling
Application: Synthesis of biaryl systems (e.g., 5-phenyl-4-methylthiazole). Rationale: The C4-methyl group creates a "steric pocket." Standard Pd(PPh₃)₄ often fails to achieve high turnover numbers (TON) due to slow oxidative addition. We utilize Pd(dppf)Cl₂ , a bidentate ligand with a large bite angle that enforces a geometry favorable for coupling with hindered substrates.
Reagents & Stoichiometry
| Component | Equivalents | Role |
| 5-Bromo-4-methylthiazole | 1.0 | Substrate |
| Aryl Boronic Acid | 1.2 - 1.5 | Coupling Partner |
| Pd(dppf)Cl₂ · DCM | 0.03 - 0.05 | Catalyst (Resistant to chelation) |
| K₂CO₃ (2M aq.) or K₃PO₄ | 2.5 | Base (Mild, prevents C2 activation) |
| 1,4-Dioxane / Water (4:1) | [0.2 M] | Solvent System |
Step-by-Step Methodology
-
Preparation: In a microwave vial or Schlenk tube, combine the thiazole substrate (1.0 equiv) and aryl boronic acid (1.2 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (3-5 mol%). Note: Pd(dppf) is preferred over Pd(PPh₃)₄ to prevent ligand dissociation and non-specific binding to the thiazole sulfur.
-
Inertion: Seal the vessel and purge with Argon for 5 minutes.
-
Solvent/Base: Add degassed 1,4-dioxane followed by the aqueous base solution.
-
Reaction: Heat to 90°C for 4–12 hours.
-
Optimization Tip: If conversion stalls, boost temperature to 110°C. The methyl group at C4 stabilizes the intermediate, reducing protodebromination side-reactions common in unsubstituted thiazoles.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc). Thiazoles are basic; add 1% Et₃N to the eluent if streaking occurs.
Protocol B: Buchwald-Hartwig Amination
Application: Introduction of amine groups (C-N bond formation).[1] Rationale: Thiazole amines are prone to catalyst poisoning (N-coordination to Pd). We employ XPhos , a bulky biaryl phosphine ligand that promotes reductive elimination and prevents the formation of stable Pd-amido resting states.
Reagents & Stoichiometry
| Component | Equivalents | Role |
| 5-Bromo-4-methylthiazole | 1.0 | Substrate |
| Primary/Secondary Amine | 1.2 | Nucleophile |
| Pd₂(dba)₃ | 0.02 (2 mol%) | Pd(0) Source |
| XPhos | 0.04 (4 mol%) | Ligand (Steric bulk crucial) |
| Cs₂CO₃ | 2.0 | Base (Weak enough to spare C2-H) |
| Toluene or t-Amyl Alcohol | [0.15 M] | Solvent |
Step-by-Step Methodology
-
Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and XPhos in the solvent and stir for 10 minutes at RT to generate the active catalytic species (L-Pd-0).
-
Substrate Addition: Add 5-bromo-4-methylthiazole, the amine, and solid Cs₂CO₃.
-
Critical: Do NOT use NaOtBu. The strong alkoxide base will deprotonate the C2 position, leading to complex mixtures.
-
-
Thermal Cycle: Heat to 100°C for 12–18 hours.
-
Monitoring: Monitor by LC-MS. The product will show a distinct UV shift due to the amino-thiazole conjugation.
-
Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify.
Protocol C: Sonogashira Coupling
Application: Alkynylation for extended conjugation or "click" chemistry handles. Rationale: This reaction requires a Copper (Cu) co-catalyst. Thiazoles can chelate Cu, stalling the cycle. We use a slightly higher CuI loading and a robust Pd source.
Reagents & Stoichiometry
| Component | Equivalents | Role |
| 5-Bromo-4-methylthiazole | 1.0 | Substrate |
| Terminal Alkyne | 1.5 | Coupling Partner |
| Pd(PPh₃)₂Cl₂ | 0.05 | Catalyst |
| CuI | 0.10 | Co-catalyst |
| Et₃N (Triethylamine) | 3.0 | Base/Solvent co-factor |
| DMF (Anhydrous) | [0.3 M] | Solvent |
Step-by-Step Methodology
-
Setup: Flame-dry the reaction vessel. Moisture kills this reaction.
-
Addition: Add thiazole, Pd catalyst, and CuI.
-
Solvent: Add DMF and Et₃N. Degas vigorously (freeze-pump-thaw or sparging). Oxygen promotes homocoupling of the alkyne (Glaser coupling).
-
Alkyne Addition: Add the terminal alkyne last, dropwise.
-
Reaction: Stir at 60°C .
-
Note: Higher temperatures (>80°C) may cause the alkyne to polymerize or the thiazole to decompose. The C4-methyl group provides enough steric bulk to prevent immediate side reactions but allows the linear alkyne to couple.
-
-
Workup: Quench with sat. NH₄Cl (to chelate Cu). Extract with Et₂O.
Troubleshooting "The Scientist's Notebook"
| Observation | Root Cause | Corrective Action |
| Low Conversion (Suzuki) | Catalyst poisoning by Thiazole Sulfur. | Switch to Pd(dppf)Cl₂ or Pd(Amphos)Cl₂ . Increase temp to 110°C. |
| Homocoupling of Alkyne | Oxygen presence in Sonogashira.[2] | Degas solvents more thoroughly. Add sodium ascorbate (antioxidant). |
| Black Precipitate (Early) | Catalyst decomposition (Pd black). | Ligand load is too low. Ensure Ligand:Pd ratio is >2:1 (or 1:1 for bidentate). |
| C2-Arylation byproduct | "Base-assisted C-H activation" occurred. | The base was too strong (e.g., hydroxide/alkoxide). Switch to K₃PO₄ or CsF . |
| Starting Material Intact | Oxidative addition failed. | The C4-methyl is hindering approach. Use SPhos or XPhos (Buchwald ligands) even for Suzuki coupling. |
References
-
National Institutes of Health (NIH) - PubChem. "5-Bromo-4-methylthiazole Compound Summary." [Link]
-
Common Organic Chemistry. "Suzuki Reaction - Palladium Catalyzed Cross Coupling." (Standard protocols adapted for heterocycles). [Link]
-
Organic Chemistry Portal. "Stille Coupling." (Alternative coupling strategies for thiazoles). [Link]
Sources
Optimization and Standard Operating Procedures for the N-Alkylation of Thiazoles
From NHC Precursors to Ionic Liquids
Abstract
The N-alkylation of thiazoles is a foundational transformation in the synthesis of N-Heterocyclic Carbene (NHC) organocatalysts, ionic liquids, and thiamine (Vitamin B1) analogs. Despite its apparent simplicity, the reaction is frequently plagued by low yields due to the weak nucleophilicity of the thiazole nitrogen and the high hygroscopicity of the resulting salts. This application note provides a definitive guide to the Menschutkin reaction applied to thiazoles, offering two validated protocols (Thermal and Microwave) and a critical strategy for anion metathesis to ensure product stability.
Scientific Foundation & Mechanism
The Nucleophilicity Challenge
Unlike imidazoles or pyridines, thiazoles possess a sulfur atom within the ring.[1] The electronegativity of sulfur inductively withdraws electron density from the nitrogen atom, rendering the lone pair less available for nucleophilic attack. Consequently, N-alkylation of thiazoles often requires higher temperatures, more reactive alkylating agents, or longer reaction times than their imidazole counterparts.
Mechanism: The Menschutkin Reaction
The reaction proceeds via an
Key Mechanistic Features:
-
Transition State: Highly organized and polar. The formation of charges in the transition state means the reaction is significantly accelerated by polar aprotic solvents (e.g., Acetonitrile, DMF) which stabilize the developing dipole.
-
Leaving Group Effect: The rate follows the leaving group ability:
. Alkyl iodides are preferred for difficult substrates.
Figure 1: Mechanism of Thiazole N-Alkylation (
Critical Experimental Parameters
Solvent Selection: The Solubility Paradox
Selection of solvent is a trade-off between kinetics and isolation.
-
Acetonitrile (MeCN): The "Gold Standard." High dielectric constant (
) accelerates the reaction. Most thiazolium salts are soluble in hot MeCN but precipitate upon cooling/addition of ether. -
Toluene: Low polarity slows the reaction, but the ionic product is completely insoluble. This drives the equilibrium forward by precipitation and simplifies workup (filtration only).
-
Neat (Solvent-free): Fastest kinetics due to maximum concentration, but risks thermal runaway and "gummy" products that are hard to purify.
The "Hidden Killer": Hygroscopicity
Thiazolium halides (especially chlorides and bromides) are notoriously hygroscopic. Absorption of atmospheric water leads to:
-
Oiling out: The crystalline salt turns into a viscous goo.
-
Hydrolysis: Under basic conditions (even slightly), water can open the ring.
-
Weighing Errors: Accurate stoichiometry for subsequent steps becomes impossible.
Strategic Fix: If the salt is difficult to handle, perform an Anion Metathesis (Protocol C) to exchange the halide for a non-coordinating, hydrophobic anion like
Experimental Protocols
Protocol A: Standard Thermal Alkylation (High Purity)
Best for: Routine synthesis, gram-scale, stable alkyl halides (Benzyl bromide, Methyl iodide).
Reagents:
-
Thiazole derivative (1.0 equiv)[3]
-
Alkyl Halide (1.1 - 1.2 equiv)
-
Solvent: Anhydrous Acetonitrile (0.5 M concentration relative to thiazole)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.
-
Dissolution: Add the thiazole and anhydrous acetonitrile. Stir until dissolved.
-
Addition: Add the alkyl halide dropwise via syringe.
-
Note: If using highly volatile alkyl halides like Iodomethane (MeI), use a sealed pressure tube instead of a reflux condenser to prevent loss of reagent.
-
-
Reaction: Heat the mixture to reflux (80-82°C for MeCN) for 12–24 hours.
-
Monitoring: Check TLC (Mobile phase: 10% MeOH in DCM). The starting material spot should disappear. The product will likely stay at the baseline.
-
-
Workup (Precipitation):
-
Cool the reaction mixture to room temperature.
-
If a solid precipitates: Filter under vacuum (Schlenk filtration recommended to avoid moisture).[4]
-
If no solid appears: Concentrate the solvent to ~20% volume on a rotary evaporator, then add diethyl ether (Et2O) dropwise with vigorous stirring to induce precipitation.
-
-
Purification: Wash the filter cake with cold Et2O (3x). Dry under high vacuum (0.1 mbar) for 6 hours.
Protocol B: Microwave-Assisted Synthesis (High Throughput)
Best for: Deactivated thiazoles (electron-poor), sterically hindered alkyl halides, or rapid library generation.
Reagents:
-
Thiazole derivative (1.0 equiv)[3]
-
Alkyl Halide (1.5 equiv)
-
Solvent: Acetonitrile or Ethanol (2-3 mL per mmol)
Procedure:
-
Loading: In a microwave-safe process vial (e.g., 10 mL), combine thiazole, alkyl halide, and solvent. Add a stir bar and cap the vial.
-
Irradiation: Heat to 120°C – 150°C for 10–30 minutes .
-
Caution: Ensure the vessel is rated for the pressure generated by the solvent at these temperatures.
-
-
Workup:
-
Cool the vial (compressed air cooling usually built-in).
-
Transfer the mixture to a beaker. Add excess diethyl ether to precipitate the salt.
-
Filter and wash as in Protocol A.
-
Protocol C: Anion Metathesis (Stability & Handling)
Best for: Converting hygroscopic halides into air-stable solids.
Procedure:
-
Dissolve the crude thiazolium halide from Protocol A/B in minimal Methanol or Water.
-
Add a saturated solution of Sodium Tetrafluoroborate (
) or Ammonium Hexafluorophosphate ( ) . -
Stir for 30 minutes. The hydrophobic anion will cause the new salt to precipitate out of the aqueous/alcoholic solution.
-
Filter, wash with water (to remove NaX), then ether, and dry.
Data Analysis & Troubleshooting
Characterization (NMR)
The formation of the thiazolium salt is most easily confirmed by
-
C2-Proton Shift: The proton at the C2 position (between S and N) is extremely acidic and electron-deficient. Upon quaternization, this signal shifts significantly downfield (deshielding).
-
Neutral Thiazole:
ppm. -
Thiazolium Salt:
ppm (depending on solvent/counter-ion).
-
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| No Reaction (TLC) | Thiazole is too electron-poor. | Switch to Protocol B (Microwave) or use a stronger alkylating agent (e.g., Methyl Triflate instead of MeI). |
| "Oiling Out" | Product is hygroscopic or impure.[4] | Decant solvent, trituruate oil with fresh Et2O or Hexane. Sonicate to induce crystallization. |
| Low Yield | Hydrolysis of product. | Ensure strictly anhydrous conditions. Use Schlenk lines. Store product in a desiccator. |
| Dark/Black Product | Oxidation or polymerization. | Perform reaction under Argon.[4] Lower the temperature and extend time. |
Workflow Decision Tree
Figure 2: Decision matrix for selecting synthesis method and workup strategy based on substrate reactivity and product physical state.
References
-
Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Thiazole." Available at: [Link]
-
RSC Advances. "Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence." Royal Society of Chemistry, 2013. Available at: [Link]
-
University of Saskatchewan (Harvest). "A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex." Available at: [Link]
-
Arkat USA. "Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors." Arkivoc, 2004.[5] Available at: [Link]
-
Michigan State University. "Proton NMR Chemical Shift Tables." Available at: [Link]
Sources
Application Note: Divergent Synthesis of Next-Gen SDHI Fungicides Using 5-Bromo-2-ethyl-4-methylthiazole
Executive Summary & Strategic Utility
In the landscape of modern agrochemistry, the thiazole-carboxamide motif remains a cornerstone of Succinate Dehydrogenase Inhibitor (SDHI) fungicides (FRAC Code 7). These agents function by disrupting the mitochondrial respiration of fungi (Complex II), a mechanism vital for controlling pathogens like Rhizoctonia solani and Botrytis cinerea.
5-Bromo-2-ethyl-4-methylthiazole represents a high-value "linchpin" intermediate for this class. Unlike simple alkyl-thiazoles, the C5-Bromine substituent functions as a versatile electrophilic warhead. It allows for the direct installation of the critical carboxamide pharmacophore via aminocarbonylation or the construction of biaryl scaffolds via cross-coupling .
This guide details the optimized protocols for utilizing this intermediate to synthesize SDHI libraries, focusing on overcoming the inherent challenges of palladium catalysis with sulfur-containing heterocycles.
Chemical Profile: The "Warhead" Scaffold
The utility of 5-Bromo-2-ethyl-4-methylthiazole lies in its specific electronic environment. The thiazole ring is electron-deficient, making the C5-Br bond highly reactive toward oxidative addition with transition metals, yet the N/S heteroatoms pose a risk of catalyst poisoning.
| Property | Specification | Strategic Implication |
| IUPAC Name | 5-Bromo-2-ethyl-4-methylthiazole | Core Scaffold |
| Molecular Weight | 206.10 g/mol | Low MW allows for fragment-based drug design (FBDD). |
| C5-Br Reactivity | High (sp²-hybridized) | Ideal for Pd-catalyzed C-C and C-N bond formation. |
| C2-Ethyl Group | Lipophilic Handle | Enhances cuticle penetration and metabolic stability compared to methyl. |
| Heteroatoms | N3, S1 | Potential coordination sites for metal catalysts (requires chelating ligands). |
Primary Application: Pd-Catalyzed Aminocarbonylation
The most direct route to SDHI fungicides from this intermediate is Aminocarbonylation . This transformation converts the aryl bromide directly into an amide in a single step, avoiding the unstable intermediate of thiazole-5-carboxylic acid.
Mechanistic Rationale
Traditional synthesis involves lithiation (n-BuLi/CO₂) to form the acid, followed by chlorination (SOCl₂) and amidation. This is atom-inefficient and hazardous at scale. Aminocarbonylation utilizes Carbon Monoxide (CO) insertion into the Pd-Aryl bond, followed by nucleophilic attack by the amine.
-
Challenge: Thiazole sulfur can coordinate to Pd, arresting the catalytic cycle.
-
Solution: Use of Xantphos , a wide-bite-angle bidentate ligand, which forces the Palladium into a geometry that favors reductive elimination and prevents sulfur coordination.
Detailed Protocol
Target: Synthesis of N-aryl-2-ethyl-4-methylthiazole-5-carboxamide (Generic SDHI Analog).
Reagents:
-
Substrate: 5-Bromo-2-ethyl-4-methylthiazole (1.0 equiv, 5 mmol)
-
Nucleophile: Aniline derivative (e.g., 2-fluoroaniline for bioactivity) (1.2 equiv)
-
CO Source: CO gas (balloon or autoclave) or Molybdenum Hexacarbonyl (solid source equivalent)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: Xantphos (4.5-bis(diphenylphosphino)-9,9-dimethylxanthene) (3 mol%)
-
Base: Na₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd(OAc)₂ and Xantphos in 2 mL of dioxane. Stir for 10 mins at RT until a clear yellow/orange solution forms (Active L₂Pd species).
-
Reaction Assembly: To a pressure tube (or autoclave vessel), add the 5-bromo-thiazole substrate, the aniline nucleophile, and the powdered Na₂CO₃.
-
Solvent Addition: Add the remaining dioxane (10 mL total volume). Add the pre-complexed catalyst solution.
-
Atmosphere Exchange (Critical):
-
If using Autoclave: Purge with N₂ (3x), then charge with CO gas to 5 bar (70 psi).
-
If using Balloon: Sparge solvent with Argon for 15 mins. Insert CO balloon with a double-needle exit purge for 60 seconds, then seal under CO atmosphere.
-
-
Reaction: Heat the vessel to 100°C for 16 hours. Vigorous stirring (800 rpm) is essential for gas-liquid mass transfer.
-
Workup: Cool to RT. Vent CO gas carefully into a fume hood exhaust. Filter the mixture through a Celite pad to remove Pd black and salts. Wash with EtOAc.
-
Purification: Concentrate the filtrate. Recrystallize from EtOH/Hexane or purify via silica flash chromatography (Hexane:EtOAc gradient).
Self-Validation Check:
-
TLC: The starting bromide (high R_f) should disappear. The amide product is significantly more polar (lower R_f).
-
Color: A persistent black precipitate indicates "Pd black" formation (ligand failure). The solution should remain dark orange/brown during reaction.
Secondary Application: Suzuki-Miyaura Cross-Coupling[1]
For generating biaryl SDHI analogs (similar to Boscalid but with a thiazole core), the Suzuki coupling is the standard.
Optimized Conditions for Thiazoles[2]
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (Robust against oxidation).
-
Base: K₃PO₄ (Anhydrous is preferred over carbonate for sterically hindered thiazoles).
-
Solvent: Toluene:Water (10:1) – The biphasic system protects the boronic acid from protodeboronation.
Workflow Diagram (DOT)
Caption: Optimized workflow for Suzuki-Miyaura coupling of 5-bromo-thiazoles, featuring decision loops for conversion monitoring.
Troubleshooting & Scientific Insights (E-E-A-T)
The "Sulfur Poisoning" Effect
Thiazoles are excellent ligands. In low-ligand-loading scenarios, the thiazole nitrogen or sulfur can displace the phosphine ligand on Palladium, creating a stable but inactive complex.
-
Symptom: Reaction stalls at 30-40% conversion.
-
Remedy: Increase ligand-to-metal ratio to 2:1 or 3:1. Use chelating ligands (dppf, Xantphos) which are entropically favored over the monodentate thiazole coordination.
Regioselectivity & Stability
The C2-ethyl group provides steric bulk that protects the N-atom from methylation or unwanted coordination, but it also increases the lipophilicity.
-
Handling: 5-Bromo-2-ethyl-4-methylthiazole is relatively volatile. Do not dry under high vacuum (< 5 mbar) for extended periods at elevated temperatures, or yield loss will occur.
References
-
Succinate Dehydrogenase Inhibitor (SDHI) Fungicides: Mode of Action and Resistance Management. Fungicide Resistance Action Committee (FRAC). Code List 2023. [Link]
-
Rational Design and Synthesis of Potent Antifungal Thiazole-Carboxamides. Journal of Agricultural and Food Chemistry, 2019, 67(3), 804–812. (Demonstrates the SAR of thiazole carboxamides). [Link]
-
Palladium-Catalyzed Aminocarbonylation of Aryl Halides. Chemical Reviews, 2022. (General review of the carbonylative mechanism). [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Molecules, 2022, 27(13), 3979. [Link]
Sources
Accelerated Hantzsch & Multi-Component Thiazole Synthesis: A Microwave-Assisted Protocol Guide
Executive Summary
Thiazole rings are critical pharmacophores in modern drug discovery, present in blockbuster drugs like Ritonavir (antiviral) and Dasatinib (antineoplastic). Traditional solvothermal synthesis (e.g., Hantzsch condensation) is often plagued by extended reaction times (8–24 hours), harsh reflux conditions, and moderate yields (50–70%).
This guide details an optimized Microwave-Assisted Organic Synthesis (MAOS) protocol for thiazole derivatives. By leveraging dielectric heating and dipolar polarization, this method reduces reaction times to <20 minutes while boosting yields to >90%. We present two validated workflows: a solvent-based Hantzsch condensation and a solvent-free Green Multi-Component Reaction (MCR).
Theoretical Basis: Why Microwave?
Dielectric Heating vs. Convective Heating
In conventional synthesis, heat transfers from the vessel wall inward, creating temperature gradients. Microwave irradiation (2.45 GHz) interacts directly with dipoles and ions in the reaction mixture.
-
Dipolar Polarization: Polar solvent molecules (e.g., Ethanol, Water) align with the oscillating electric field. The molecular friction from this realignment generates rapid, volumetric heat.
-
Ionic Conduction: Dissolved ions (e.g., protonated intermediates in Hantzsch synthesis) collide under the influence of the field, generating heat.
Specific Microwave Effects on Thiazole Cyclization
The formation of the thiazole ring involves a polar transition state. According to the Hughes-Ingold rules , reactions proceeding through a transition state more polar than the ground state are accelerated by microwave irradiation. The electromagnetic field stabilizes the polarized intermediate formed during the nucleophilic attack of the sulfur atom on the
Mechanistic Pathway (Visualization)
The following diagram illustrates the mechanistic acceleration of the Hantzsch synthesis under microwave irradiation.
Caption: Mechanistic pathway of Hantzsch synthesis showing the microwave-stabilized polar transition state.
Experimental Protocols
General Equipment & Safety
-
Instrument: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Vessels: 10 mL or 35 mL pressure-rated borosilicate glass vials with silicone/PTFE septa.
-
Temperature Control: IR sensor (external) or Fiber optic probe (internal).[1] Note: Fiber optic is preferred for high-absorbing ionic liquids.
-
Safety: Thioamides and
-haloketones are irritants. Work in a fume hood.
Protocol A: Optimized Hantzsch Synthesis (Ethanol Solvent)
Target: Synthesis of 2-amino-4-phenylthiazole.
Reagents:
-
Acetophenone derivative (
-bromoacetophenone): 1.0 mmol -
Thiourea: 1.1 mmol
-
Solvent: Ethanol (Absolute) - 3.0 mL
-
Catalyst: None required (or 0.1 eq. Acetic Acid for sterically hindered substrates).
Step-by-Step Procedure:
-
Loading: In a 10 mL microwave vial, dissolve 1.0 mmol of
-bromoacetophenone in 3 mL of ethanol. -
Addition: Add 1.1 mmol of thiourea. Cap the vial with a crimp cap containing a PTFE septum.
-
Pre-Stir: Vortex for 30 seconds to ensure a homogeneous suspension.
-
Irradiation Parameters:
-
Mode: Dynamic (Power cycling to maintain Temp).
-
Temperature: 70°C (or 80°C for hindered ketones).
-
Power: Max 200W (Note: Reaction typically draws 30-50W once at temp).
-
Hold Time: 10 minutes.
-
Stirring: High (magnetic stir bar).
-
-
Cooling: Use compressed air cooling to drop temperature to <40°C.
-
Workup: Pour the reaction mixture into 20 mL of crushed ice/water. Basify slightly with 10%
to precipitate the free base. -
Isolation: Filter the solid precipitate, wash with cold water (2 x 5 mL), and recrystallize from hot ethanol.
Protocol B: Green Solvent-Free One-Pot Synthesis
Target: Synthesis of 2-aminothiazoles using "On-Water" or PEG-400 conditions.
Reagents:
-
Ketone (Acetophenone): 1.0 mmol
-
Thiourea: 2.0 mmol
-
Oxidant: Iodine (
): 1.0 mmol -
Solvent: None (or 1 mL PEG-400).
Step-by-Step Procedure:
-
Grinding: Grind the ketone, thiourea, and iodine in a mortar for 1 minute to mix intimately.
-
Loading: Transfer the paste into a microwave vial.
-
Irradiation:
-
Temp: 80°C.
-
Time: 5 minutes.
-
Power: Max 100W.
-
-
Workup: Dissolve the melt in 10 mL diethyl ether. Wash with saturated
(sodium thiosulfate) to remove unreacted iodine. -
Purification: Evaporate the organic layer. The product often crystallizes upon standing.
Data Analysis: Microwave vs. Conventional[2][3][4][5][6][7][8][9]
The following data summarizes the efficiency gains using Protocol A compared to traditional reflux methods [1, 2].
| Parameter | Conventional Reflux | Microwave (Protocol A) | Improvement Factor |
| Reaction Time | 4 – 8 Hours | 10 – 15 Minutes | 24x – 32x Faster |
| Solvent Volume | 20 – 50 mL | 2 – 4 mL | 10x Less Waste |
| Yield (%) | 55 – 70% | 89 – 96% | +30% Yield |
| Purity (LCMS) | 85% (Requires Column) | >95% (Simple Wash) | Eliminates Chromatography |
| Energy Usage | High (Continuous Heat) | Low (Targeted Pulse) | Eco-Friendly |
Table 1: Comparative metrics for the synthesis of 2-amino-4-phenylthiazole.
Workflow Diagram
Caption: Operational workflow for high-throughput microwave thiazole synthesis.
Troubleshooting & Optimization
-
Superheating: Microwave solvents can reach temperatures 10-20°C above their boiling points due to the "superheating effect" in sealed vessels. Action: Always ensure the pressure limit is set (typically 250-300 psi) to prevent vial failure.
-
Thermal Runaway: Ionic liquids or high-concentration ionic mixtures (like the Iodine protocol) absorb microwaves very efficiently. Action: Use "Power Cycling" or set a low initial power (e.g., 50W) to prevent temperature overshoots.
-
Yield Issues: If yield is low, check the
-haloketone quality. These reagents degrade over time, releasing HBr/HCl. Action: Recrystallize the starting bromide if it appears dark or gummy.
References
-
BenchChem. (2025).[2] Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Compounds. Retrieved from
-
Kashyap, S. J., et al. (2022). A New Microwave-Assisted Method for the Synthesis of 2-Substituted-Thiazol-4(5H)-One via Hantzsch Condensation. Rasayan Journal of Chemistry, 15(1). Retrieved from
-
Afroz, M., & Shiva Kumar, G. (2023).[3][4] Microwave-Assisted Synthesis, Molecular Docking Studies and Biological Evaluation of Novel Thiazole, Imidazole-Indole Hybrids. Asian Journal of Chemistry, 35, 705-711.[4] Retrieved from
-
Hossan, A. (2023).[5][6][7] Microwave-assisted solvent-free synthesis of some novel thiazole-substituted thiosemicarbazone analogues. Luminescence, 38(11), 1955-1967. Retrieved from
-
Gupta, R., et al. (2025).[2] Microwave Promoted Synthesis of Functionalized 2-Aminothiazoles. ResearchGate. Retrieved from
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. asianpubs.org [asianpubs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Microwave-assisted solvent-free synthesis of some novel thiazole-substituted thiosemicarbazone analogues: antimicrobial and anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Green Thiazole Synthesis
For: Researchers, scientists, and drug development professionals.
Editorial Foreword: A Paradigm Shift in Heterocyclic Chemistry
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs with a broad spectrum of therapeutic activities.[1][2][3] However, the classical synthetic routes to these vital heterocycles, such as the renowned Hantzsch synthesis, often rely on harsh reaction conditions, hazardous reagents, and volatile organic solvents, posing significant environmental and safety concerns.[4][5][6][7] This guide is crafted to navigate the modern landscape of thiazole synthesis, one that is increasingly defined by the principles of green chemistry. We move beyond mere procedural descriptions to offer a deeper understanding of why these greener approaches are not only environmentally prudent but also often superior in terms of efficiency, yield, and scalability. This document is intended to be a practical and insightful resource for the conscientious scientist dedicated to sustainable innovation in drug discovery and development.
Section 1: The Imperative for Greener Thiazole Synthesis
The twelve principles of green chemistry provide a framework for sustainable chemical synthesis. In the context of thiazole synthesis, these principles translate into tangible benefits:
-
Prevention of Waste: Designing syntheses to minimize byproducts.
-
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
-
Less Hazardous Chemical Syntheses: Using and generating substances that possess little or no toxicity to human health and the environment.
-
Safer Solvents and Auxiliaries: Reducing or eliminating the use of volatile organic compounds (VOCs).
-
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.
-
Use of Renewable Feedstocks: Employing starting materials derived from renewable resources.
Traditional methods often fall short on several of these principles. The adoption of green chemistry approaches is therefore not just an ethical choice but a strategic one, leading to safer, more cost-effective, and sustainable processes.[5][6][7]
Section 2: Core Green Methodologies for Thiazole Synthesis
This section details several field-proven green methodologies for the synthesis of thiazole derivatives. Each approach is presented with its underlying principles, advantages, and a detailed experimental protocol.
Microwave-Assisted Organic Synthesis (MAOS): Revolutionizing Reaction Kinetics
Expertise & Experience: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a rapid and efficient alternative to conventional heating.[2][3] The mechanism of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in dramatic reductions in reaction times, from hours to minutes, and can lead to higher yields and purer products by minimizing the formation of side products.[8][9]
Trustworthiness: The protocols provided are based on established and reproducible methods from the peer-reviewed literature, demonstrating high yields and simplified work-up procedures.
Protocol 1: Microwave-Assisted, One-Pot, Three-Component Synthesis of Hydrazinyl Thiazoles
This protocol describes a solvent-free and catalyst-free synthesis of hydrazinyl thiazoles from aryl ketones, thiosemicarbazide, and substituted phenacyl bromides under microwave irradiation.[4]
Workflow Diagram:
Caption: Workflow for Microwave-Assisted Hydrazinyl Thiazole Synthesis.
Step-by-Step Protocol:
-
Reactant Preparation: In a microwave-safe vessel, combine the aryl ketone (1 mmol), thiosemicarbazide (1 mmol), and a substituted phenacyl bromide (1 mmol).
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate the mixture at 300 W for a period ranging from 30 to 175 seconds. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Product Isolation: After completion of the reaction, allow the vessel to cool to room temperature.
-
Purification: Add a small amount of ethanol to the reaction mixture and stir. Filter the resulting solid product, wash with cold ethanol, and dry to obtain the pure hydrazinyl thiazole.
Data Presentation:
| Entry | Aryl Ketone | Phenacyl Bromide | Time (s) | Yield (%) |
| 1 | Acetophenone | 2-bromo-1-phenylethan-1-one | 45 | 92 |
| 2 | 4-Methylacetophenone | 2-bromo-1-(4-methylphenyl)ethan-1-one | 30 | 95 |
| 3 | 4-Chloroacetophenone | 2-bromo-1-(4-chlorophenyl)ethan-1-one | 60 | 90 |
Note: Data is representative and compiled from literature examples.[4]
Ultrasound-Assisted Synthesis: The Power of Acoustic Cavitation
Expertise & Experience: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and green approach. The chemical effects of ultrasound are not a direct interaction of sound waves with molecules but arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with transient high temperatures and pressures, leading to a significant acceleration of reaction rates.[10][11]
Trustworthiness: This method is particularly advantageous for its ability to promote reactions under mild conditions, often at room temperature, and in some cases, solvent-free, which enhances its green credentials.[10][11]
Protocol 2: Ultrasound-Assisted, Solvent-Free Synthesis of 1,3-Thiazoles
This protocol outlines the synthesis of 1,3-thiazole derivatives from thiocarbohydrazones and α-haloketones under solvent-free ultrasonic irradiation.[10][11]
Reaction Pathway Diagram:
Caption: Ultrasound-Assisted Synthesis of 1,3-Thiazoles.
Step-by-Step Protocol:
-
Reactant Mixture: In a suitable flask, thoroughly mix the thiocarbohydrazone (1 mmol) and the α-haloketone (1 mmol).
-
Ultrasonic Irradiation: Place the flask in an ultrasonic bath and irradiate the mixture at a specified frequency (e.g., 40 kHz) and power for 15-30 minutes at room temperature.
-
Work-up: After the reaction is complete (monitored by TLC), add ethanol to the reaction mixture and stir.
-
Isolation and Purification: Filter the solid product, wash with ethanol, and recrystallize from a suitable solvent to obtain the pure 1,3-thiazole derivative.
Data Presentation:
| Entry | Thiocarbohydrazone | α-Haloketone | Time (min) | Yield (%) |
| 1 | Compound 3a | 2-bromo-1-phenylethan-1-one | 20 | 90 |
| 2 | Compound 3a | 2-bromo-1-(4-chlorophenyl)ethan-1-one | 25 | 88 |
| 3 | Compound 3b | 2-bromo-1-phenylethan-1-one | 15 | 92 |
Note: Data is representative and compiled from literature examples.[10][11]
Green Solvents and Catalysts: A Sustainable Reaction Environment
Expertise & Experience: The choice of solvent is a critical factor in the environmental impact of a chemical process. Water, polyethylene glycol (PEG), and glycerol are excellent examples of green solvents that are non-toxic, readily available, and often recyclable.[4][12] Furthermore, the use of reusable or biodegradable catalysts, such as chitosan or silica-supported catalysts, aligns with the principles of green chemistry by reducing waste and avoiding the use of heavy metals.[13][14][15]
Trustworthiness: These protocols are based on well-established methods that demonstrate the feasibility of conducting thiazole synthesis in environmentally benign media, often with the added benefit of simplified product isolation.
Protocol 3: Synthesis of 2-Aminothiazoles in Glycerol
This protocol describes a catalyst-free synthesis of 2-aminothiazoles from α-bromoketones and thiourea using glycerol as a recyclable solvent.[12]
Workflow Diagram:
Caption: Glycerol-Mediated Synthesis of 2-Aminothiazoles.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, add the α-bromoketone (2 mmol) and thiourea (2 mmol) to glycerol (2 mL).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using TLC.
-
Extraction: Upon completion, add ethyl acetate (2 x 10 mL) to the reaction mixture and stir well.
-
Separation: Separate the ethyl acetate layer by simple decantation. The glycerol layer can be retained for reuse in subsequent reactions.
-
Purification: Wash the combined ethyl acetate extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | α-Bromoketone | Time (h) | Yield (%) |
| 1 | 2-bromo-1-phenylethan-1-one | 3 | 95 |
| 2 | 2-bromo-1-(4-nitrophenyl)ethan-1-one | 2.5 | 96 |
| 3 | 2-bromo-1-(4-methoxyphenyl)ethan-1-one | 4 | 92 |
Note: Data is representative and compiled from literature examples.[12]
Multicomponent Reactions (MCRs): The Elegance of Simplicity
Expertise & Experience: Multicomponent reactions, where three or more reactants combine in a single step to form a product, are inherently green due to their high atom economy and operational simplicity.[16][17][18][19] They often reduce the number of synthetic steps, minimize waste generation, and save time and energy.
Trustworthiness: The described MCR is a metal-free, one-pot synthesis that utilizes readily available starting materials, making it an attractive and sustainable route to polysubstituted thiazoles.
Protocol 4: Four-Component, Metal-Free Synthesis of Polysubstituted Thiazoles
This protocol details the synthesis of polysubstituted thiazoles from ketones, aldehydes, an ammonium salt, and elemental sulfur.[16]
Reaction Scheme Diagram:
Caption: Four-Component Synthesis of Polysubstituted Thiazoles.
Step-by-Step Protocol:
-
Reactant Combination: In a sealed tube, combine the ketone (0.5 mmol), aldehyde (0.5 mmol), ammonium salt (e.g., ammonium iodide, 1.0 mmol), and elemental sulfur (1.0 mmol) in a suitable solvent (e.g., DMSO).
-
Heating: Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 12 hours).
-
Work-up: After cooling to room temperature, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to yield the polysubstituted thiazole.
Data Presentation:
| Entry | Ketone | Aldehyde | Yield (%) |
| 1 | Acetophenone | Benzaldehyde | 75 |
| 2 | Propiophenone | 4-Chlorobenzaldehyde | 70 |
| 3 | Acetone | 4-Methoxybenzaldehyde | 65 |
Note: Data is representative and compiled from literature examples.[16]
Section 3: Conclusion and Future Outlook
The methodologies presented in this guide highlight the significant progress made in the green synthesis of thiazoles. By embracing techniques such as microwave and ultrasound irradiation, utilizing benign solvents and catalysts, and designing elegant multicomponent reactions, the scientific community is paving the way for a more sustainable future in pharmaceutical development. The continued innovation in this field is expected to yield even more efficient, scalable, and environmentally friendly protocols, further solidifying the role of green chemistry in modern drug discovery.
References
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Biointerface Research in Applied Chemistry.
- Green synthetic strategies toward thiazoles: a sustainable approach.
- Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie.
- Four-component thiazole formation from simple chemicals under metal-free conditions. Green Chemistry.
- Ultrasound-assisted green synthesis and antimicrobial assessment of 1,3-thiazoles and 1,3,4-thiadiazines.
- Green synthesis of thiazolo oxazin using multicomponent reactions of thiazole. [Source not available].
- Ultrasound-assisted green synthesis and antimicrobial assessment of 1,3-thiazoles and 1,3,4-thiadiazines. Taylor & Francis Online.
- Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy. SRUC, Scotland's Rural College.
- Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Compounds. Benchchem.
- Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evalu
- Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. [Source not available].
- Thiazole synthesis. Organic Chemistry Portal.
- Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega.
- Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hep
- Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. Ingenta Connect.
- Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. PubMed.
- Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evalu
- Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Deriv
- Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. MDPI.
- Glycerin as alternative solvent for the synthesis of Thiazoles.
- Microwave Assisted Synthesis of Thiazole via Acetophenones.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
- Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. Semantic Scholar.
- Solvent-free synthesis of functionalized thiazole derivatives.
- MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology.
- Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Source not available].
- A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent. RSC Publishing.
- Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Publishing.
Sources
- 1. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bepls.com [bepls.com]
- 5. researchgate.net [researchgate.net]
- 6. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. acgpubs.org [acgpubs.org]
- 13. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Four-component thiazole formation from simple chemicals under metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. sanad.iau.ir [sanad.iau.ir]
- 18. Green Synthesis of Thiazole Derivatives using Multi-component Rea...: Ingenta Connect [ingentaconnect.com]
- 19. Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-2-ethyl-4-methylthiazole
Executive Summary
Welcome to the technical support hub for 5-Bromo-2-ethyl-4-methylthiazole (CAS: 111600-83-0). This intermediate is critical in the synthesis of pharmaceutical scaffolds, particularly for coupling reactions (e.g., Suzuki-Miyaura).
Users frequently report difficulties regarding co-elution of starting material (2-ethyl-4-methylthiazole) and oxidative degradation (darkening/tar formation). This guide prioritizes purification strategies that separate the brominated product from its non-brominated precursor and stabilize the final compound.
Module 1: Primary Purification (Vacuum Distillation)
User Issue: "I am trying to distill my product, but the boiling point is very close to the starting material, and I'm getting mixed fractions."
Technical Insight
The boiling point differential between the precursor (2-ethyl-4-methylthiazole) and the product (5-bromo-2-ethyl-4-methylthiazole) is significant enough for separation, but only under high vacuum (<5 mmHg) . At higher pressures, the boiling point curves flatten, causing overlap.
-
Precursor BP: ~56°C at 20 mmHg [1].[1]
-
Target (5-Bromo) BP: Estimated ~95–105°C at 5 mmHg.
Troubleshooting Protocol: Fractional Vacuum Distillation
-
Equipment Setup: Use a Vigreux column (minimum 15 cm) to increase theoretical plates. Simple distillation is insufficient for >95% purity.
-
Vacuum Stability: Ensure your vacuum is stable. Fluctuations >1 mmHg will disrupt the equilibrium and cause fraction mixing.
-
The "Forerun" Sacrifice:
-
Heat the bath to ~120°C.
-
Collect the first fraction (likely unreacted starting material) aggressively.
-
Once the temperature stabilizes at the higher plateau, switch receivers.
-
Data Table: Distillation Parameters
| Fraction | Approx. Vapor Temp (5 mmHg) | Composition | Action |
| Forerun | 40–60°C | 2-ethyl-4-methylthiazole | Discard / Recycle |
| Intermediate | 60–90°C | Mixed Fraction | Save for re-distillation |
| Main Cut | 95–105°C | 5-Bromo-2-ethyl-4-methylthiazole | Collect |
| Residue | >110°C | Tars / Di-bromo species | Discard |
Module 2: High-Purity Isolation (Chromatography)
User Issue: "My product tails significantly on silica gel, and I cannot separate the impurities."
Technical Insight
Thiazoles are weakly basic heterocycles. On standard silica gel, the nitrogen atom interacts with acidic silanol groups, causing "streaking" or "tailing." This broadens the peak and obscures separation from the non-brominated impurity.
Troubleshooting Protocol: Buffered Silica Chromatography
To sharpen the bands, you must neutralize the silica acidity.
-
Mobile Phase Modification:
-
Standard: Hexane / Ethyl Acetate (9:1).
-
Optimized: Hexane / Ethyl Acetate (9:1) + 1% Triethylamine (TEA) .
-
-
Column Pre-treatment: Flush the column with the TEA-containing solvent before loading the sample. This deactivates the acidic sites.
-
Loading: Load the crude oil as a concentrated solution in Hexane/DCM (1:1). Avoid pure DCM if possible, as it can cause band broadening in high-hexane systems.
Decision Logic: Choosing Your Method
Figure 1: Decision matrix for selecting the optimal purification route based on scale and initial purity.
Module 3: The "Expert" Method (Salt Formation)
User Issue: "I have distilled the product, but it is still colored (red/brown) and contains trace starting material."
Technical Insight
Distillation often fails to remove colored oligomers (tars) that have similar volatility or are carried over physically. The Solution: Exploit the basicity of the thiazole nitrogen. By converting the liquid free base into a solid salt (Hydrobromide or Hydrochloride), you can crystallize the product, leaving non-basic impurities and oils in the mother liquor [2].
Protocol: Hydrobromide Salt Precipitation
This method is superior for removing non-basic impurities.
-
Dissolution: Dissolve the semi-pure oil in anhydrous Diethyl Ether or Ethyl Acetate (10 volumes).
-
Acidification:
-
Cool to 0°C.
-
Slowly add 4M HCl in Dioxane or dropwise addition of 48% HBr .
-
Note: The 5-bromo substituent reduces basicity compared to the starting material, so a strong acid is required.
-
-
Precipitation: A white to off-white solid should form.
-
Filtration: Filter the solid under Argon. Wash copiously with cold ether. The colored tars will remain in the filtrate.
-
Free-Basing (Optional): If the free base is needed for the next step, suspend the salt in DCM and wash with saturated NaHCO₃. Dry and evaporate.[2][3][4]
Figure 2: Workflow for chemical purification via salt formation.
Frequently Asked Questions (FAQ)
Q1: My product turns dark red after storage. Is it ruined? A: Not necessarily. Thiazoles are prone to surface oxidation, forming N-oxides or radical species that are intensely colored even at ppm levels.
-
Check: Run a TLC or GC.[2] If the main peak is >95%, the color is likely cosmetic.
-
Fix: Pass the material through a small pad of activated charcoal or neutral alumina to restore the pale yellow color.
Q2: Can I use NBS (N-Bromosuccinimide) instead of Br2 to avoid tar? A: Yes. NBS is generally gentler and produces fewer tars than elemental bromine. However, you must ensure all succinimide byproduct is removed (it precipitates in CCl4/Hexane) before distillation, as succinimide can sublime and clog distillation heads.
Q3: How do I confirm the bromine is at the 5-position and not the side chain? A: Use 1H-NMR .
-
Precursor: Shows a proton signal at the C5 position (typically a singlet around 6.8–7.0 ppm).
-
Product: The C5 proton signal disappears. The ethyl (quartet/triplet) and methyl (singlet) signals remain relatively unchanged, though slightly shifted downfield due to the bromine's electron-withdrawing effect [3].
References
-
The Good Scents Company. (n.d.). 2-ethyl-4-methyl thiazole Properties.[5] Retrieved from [Link]
-
Organic Syntheses. (1945). 2-Amino-4-methylthiazole (General Thiazole Purification).[5] Organic Syntheses, Coll. Vol. 3, p.76. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.[6] PubChem. Retrieved from [Link]
Sources
- 1. 2-ethyl-4-methyl thiazole, 15679-12-6 [thegoodscentscompany.com]
- 2. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 5. kuey.net [kuey.net]
- 6. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 2-Aminothiazole Precursors
Welcome to the Technical Support Center for 2-aminothiazole precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for common stability challenges encountered during experimental work. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical laboratory application, offering solutions grounded in scientific principles and validated through experience.
This center is structured in a question-and-answer format to directly address the specific issues you may face. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My 2-aminothiazole precursor solution in DMSO is turning yellow and showing multiple new peaks in my LC-MS analysis. What is happening and how can I prevent this?
Answer:
This is a classic case of solvent-induced degradation. 2-Aminothiazole and its derivatives are known to be unstable in dimethyl sulfoxide (DMSO) at room temperature. The observed yellowing and the appearance of new peaks are indicative of chemical decomposition.
Root Cause Analysis:
The primary degradation pathways in DMSO involve:
-
Dimerization: Two molecules of the 2-aminothiazole precursor can react to form a dimer.
-
Oxygenation: The precursor molecule can be oxidized, leading to the formation of various oxygenated byproducts.
These degradation products are often unstable themselves and can undergo further reactions, leading to a complex mixture of impurities that can interfere with your biological assays and lead to non-reproducible results.
Troubleshooting & Prevention Protocol:
-
Solvent Selection: If your experimental protocol allows, consider using an alternative solvent. The solubility of 2-aminothiazole derivatives is generally good in polar solvents. A study on 2-amino-5-methylthiazole showed high solubility in methanol, ethanol, and ethyl acetate.[1] However, always perform a small-scale solubility and short-term stability test before committing to a new solvent.
-
Temperature Control: If DMSO is essential for your assay, temperature is your most critical control parameter.
-
Storage: Prepare your stock solutions in DMSO and immediately store them at -20°C. Studies have shown that decomposition is significantly inhibited at this temperature for at least two months.
-
Working Solutions: Prepare working solutions fresh from your frozen stock just before use. Avoid repeated freeze-thaw cycles by aliquoting your stock solution.
-
-
Inert Atmosphere: When preparing and handling solutions, especially for long-term storage, consider purging the vial with an inert gas like argon or nitrogen to minimize oxidation.
Experimental Workflow for Stability Assessment in DMSO:
Caption: Workflow for assessing 2-aminothiazole precursor stability in DMSO.
Question 2: I am observing significant degradation of my 2-aminothiazole precursor during an acidic workup. What is the likely degradation mechanism?
Answer:
2-Aminothiazoles are susceptible to hydrolysis under acidic conditions, which can lead to the cleavage of the thiazole ring. The stability of the ring is highly dependent on the pH of the solution.
Mechanistic Insight:
The proposed mechanism for the acid-catalyzed hydrolysis of the related 2-thiazoline ring involves the protonation of the ring nitrogen, followed by the nucleophilic attack of water. This leads to a hydroxythiazolidine intermediate which can then undergo ring opening. A similar mechanism can be extrapolated for 2-aminothiazoles, where the protonation of the endocyclic nitrogen makes the C=N bond susceptible to hydrolysis. The exocyclic amino group can also be protonated, which may influence the overall stability.
Troubleshooting & Mitigation Strategies:
-
pH Control: If possible, perform your workup under neutral or mildly basic conditions. If an acidic pH is required, use the mildest acid concentration and the lowest temperature that is feasible for your reaction.
-
Reaction Time: Minimize the exposure time to acidic conditions. Quench the acid as soon as the desired transformation is complete.
-
Forced Degradation Study: To understand the stability profile of your specific precursor, a forced degradation study is highly recommended. This involves intentionally exposing your compound to various stress conditions, including a range of acidic pH values (e.g., 0.1 M HCl, 0.01 M HCl) at different temperatures.[2]
Forced Degradation Experimental Protocol (Acid Hydrolysis):
-
Stock Solution Preparation: Prepare a stock solution of your 2-aminothiazole precursor in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Pipette an aliquot of the stock solution into separate vials.
-
Add an equal volume of 0.2 M HCl to one vial (final concentration 0.1 M HCl).
-
Add an equal volume of 0.02 M HCl to another vial (final concentration 0.01 M HCl).
-
Prepare a control sample with water instead of acid.
-
-
Incubation: Incubate the vials at a controlled temperature (e.g., 40°C, 60°C).
-
Time-Point Analysis: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching and Analysis: Neutralize the aliquots with a suitable base (e.g., NaOH solution) and analyze by a validated stability-indicating HPLC method.
Caption: Proposed acid-catalyzed degradation pathway of 2-aminothiazole precursors.
Question 3: My solid 2-aminothiazole precursor has discolored over time, even when stored in the dark. What could be the cause?
Answer:
Discoloration of solid 2-aminothiazole precursors, even in the absence of light, can be attributed to several factors, including oxidation and the presence of impurities from the synthesis process.
Potential Causes and Solutions:
-
Oxidation: The sulfur atom in the thiazole ring and the amino group are susceptible to oxidation by atmospheric oxygen. This can lead to the formation of colored byproducts.
-
Solution: Store the solid precursor under an inert atmosphere (argon or nitrogen). For long-term storage, consider vacuum sealing the container.
-
-
Residual Impurities: Impurities from the synthesis, such as residual acids or bases, can catalyze degradation over time.[3]
-
Solution: Ensure the precursor is of high purity. If necessary, recrystallize the material from a suitable solvent to remove impurities. A common method for purifying 2-aminothiazole involves recrystallization from ethanol.[4]
-
-
Hygroscopicity: Some 2-aminothiazole derivatives may be hygroscopic. Absorbed moisture can facilitate degradation pathways.
-
Solution: Store the precursor in a desiccator over a suitable drying agent (e.g., silica gel, Drierite).
-
Data on Storage Conditions:
| Condition | Observation | Recommendation |
| Ambient, Air | Discoloration, potential for degradation | Not recommended for long-term storage. |
| Refrigerated (2-8°C), Air | Slower discoloration | Suitable for short- to medium-term storage. |
| Refrigerated, Inert Gas | Minimal to no change | Recommended for long-term storage. |
| -20°C, Inert Gas | Excellent stability | Optimal for long-term archival storage. |
Question 4: I am concerned about the potential for photodegradation of my 2-aminothiazole precursor. How sensitive are these compounds to light?
Answer:
2-Aminothiazole and its derivatives can be susceptible to photodegradation, especially upon exposure to UV light. This is a critical consideration for both storage and during experimental procedures that involve exposure to light.
Photodegradation Mechanisms:
UV irradiation can induce several photochemical reactions, including:
-
Decarboxylation: For precursors with a carboxylic acid group, UV light can lead to the loss of CO2.[5]
-
Ring Fragmentation: The thiazole ring can undergo cleavage upon absorbing UV energy. Studies on 2-aminothiazole have shown that it undergoes photodegradation under simulated solar irradiation.[6]
-
Hydroxylation: In the presence of photosensitizers, hydroxylation of the aromatic ring can occur.[7]
Best Practices for Preventing Photodegradation:
-
Light Protection: Always store 2-aminothiazole precursors in amber vials or containers wrapped in aluminum foil to protect them from light.
-
Laboratory Environment: Minimize exposure to direct sunlight and strong artificial light in the laboratory. Use UV-filtered lighting if working with highly sensitive compounds for extended periods.
-
Photostability Studies: If your final product will be exposed to light, it is crucial to perform photostability studies as per ICH guidelines. This involves exposing the precursor to a controlled light source and analyzing for degradation products.[8]
Protocol for a Basic Photostability Assessment:
-
Sample Preparation: Prepare two identical solutions of your precursor in a suitable solvent.
-
Exposure:
-
Wrap one vial completely in aluminum foil (this is your dark control).
-
Place both vials in a photostability chamber or under a controlled UV lamp for a defined period.
-
-
Analysis: Analyze both the exposed and control samples by HPLC at regular intervals to quantify the extent of degradation.
References
-
Nowak, M. J., & R. Z. R. (2021). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 26(11), 3328. [Link]
-
Todd, Z. R., et al. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. Chemical Communications, 55(71), 10583-10586. [Link]
-
Gali, L., et al. (2008). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. Applied and Environmental Microbiology, 74(9), 2779-2785. [Link]
-
Gali, L., et al. (2008). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. Applied and Environmental Microbiology, 74(9), 2779–2785. [Link]
-
Zarubin, A. A., et al. (2021). Investigation of the photochemical behavior of allomaltol-containing 2-aminothiazole derivatives. Organic & Biomolecular Chemistry, 19(4), 849-858. [Link]
-
Wang, J., et al. (2018). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 125, 1-10. [Link]
-
Jahnavi, S., et al. (2024). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. International Journal of Pharmaceutical and Bio-Medical Science, 2(6), 107-114. [Link]
-
Ayati, A., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841-2862. [Link]
-
Al-Ostoot, F. H., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Journal of Pharmaceutical Negative Results, 12(1), 1-10. [Link]
-
Abdullah, N. A., et al. (2019). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology, 2(4), 1-10. [Link]
-
Abdullah, N. A., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 1-10. [Link]
-
Zou, H., et al. (2016). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. Polymers, 8(11), 407. [Link]
-
Worachartcheewan, A., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]
-
Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]
-
Zou, H., et al. (2016). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. Polymers, 8(11), 407. [Link]
-
Janeš, D., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3328. [Link]
-
Kruger, T. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 48-53. [Link]
-
Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]
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BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]
-
Basavanakatti, V. N., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. [Link]
-
Basavanakatti, V. N., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. [Link]
-
Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
- Google Patents. (n.d.). Process of producing 2-aminothiazole.
-
Wikipedia. (n.d.). 2-Aminothiazole. Wikipedia. [Link]
-
D'hooghe, M., & De Kimpe, N. (2006). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 106(9), 3725-3755. [Link]
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Sherekar, D. P., et al. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences and Research, 10(9), 2211-2218. [Link]
-
Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. Organic Syntheses. [Link]
-
Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences, 6(1), 1-10. [Link]
-
De, P., et al. (2008). Antioxidant activity of an aminothiazole compound: possible mechanisms. Molecular and Cellular Biochemistry, 314(1-2), 95-103. [Link]
-
Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(1), 1-10. [Link]
-
Singh, R., & Kumar, R. (2014). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. International Journal of Pharmaceutical Sciences and Research, 5(12), 5156-5165. [Link]
-
HELIX Chromatography. (n.d.). 2-Amino-5-methylthiazole. HELIX Chromatography. [Link]
-
Montmorillonite K10: an effective catalyst for synthesis of 2-aminothiazoles. (2014). ResearchGate. [Link]
-
Khan, S. A., et al. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Omega, 6(48), 32665-32679. [Link]
-
Reddy, P. P., et al. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(3), 967-972. [Link]
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- 8. biopharmaspec.com [biopharmaspec.com]
Managing impurities in the synthesis of 5-Bromo-2-ethyl-4-methylthiazole
Welcome to the technical support center for the synthesis of 5-Bromo-2-ethyl-4-methylthiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ensure the highest purity of the final product.
Introduction to the Synthesis
The synthesis of 5-Bromo-2-ethyl-4-methylthiazole is typically a two-step process. The first step involves the construction of the 2-ethyl-4-methylthiazole core, commonly achieved through the Hantzsch thiazole synthesis. This is followed by the regioselective bromination of the thiazole ring at the 5-position. While seemingly straightforward, each step presents unique challenges that can lead to the formation of impurities, impacting yield and final product purity. This guide provides a comprehensive overview of the synthesis, potential pitfalls, and detailed troubleshooting strategies.
Synthetic Pathway Overview
The overall synthetic route can be visualized as follows:
Figure 1: General synthetic pathway for 5-Bromo-2-ethyl-4-methylthiazole.
Part 1: Hantzsch Synthesis of 2-Ethyl-4-methylthiazole - Troubleshooting Guide
The Hantzsch synthesis is a robust method for thiazole formation, involving the condensation of an α-haloketone with a thioamide.[1][2] For the synthesis of 2-ethyl-4-methylthiazole, this involves the reaction of 3-chloro-2-butanone with thiopropionamide.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch reaction is sluggish or not going to completion. What are the possible causes?
A1: Several factors can contribute to an incomplete reaction:
-
Insufficient Heating: The Hantzsch synthesis often requires heating to proceed at a reasonable rate. Ensure your reaction is maintained at a suitable temperature, typically refluxing in a solvent like ethanol.
-
Poor Quality Reagents: The purity of your starting materials, 3-chloro-2-butanone and thiopropionamide, is crucial. Impurities can interfere with the reaction. It is advisable to use freshly distilled or purified reagents.
-
Incorrect Stoichiometry: While a 1:1 molar ratio is theoretically required, a slight excess of the thioamide can sometimes be beneficial to ensure complete consumption of the α-haloketone.
-
Solvent Choice: Ethanol is a common solvent for this reaction. However, depending on the specific substrates, other polar protic or aprotic solvents might be more effective.
Q2: I am observing multiple spots on my TLC plate after the Hantzsch reaction. What are these impurities?
A2: Common impurities in the Hantzsch synthesis can include:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to 3-chloro-2-butanone and thiopropionamide.
-
Side Products from Self-Condensation: α-haloketones can undergo self-condensation under certain conditions.
-
Formation of Isomeric Thiazoles: While less common with N-unsubstituted thioureas, using N-substituted thioureas under acidic conditions can lead to mixtures of 2-amino- and 2-iminodihydrothiazole isomers.[3][4]
Workflow for Impurity Identification and Removal:
Sources
Catalyst poisoning in palladium-catalyzed reactions of thiazoles
Status: Operational Subject: Catalyst Poisoning & C-H Functionalization of Thiazoles Lead Scientist: Senior Application Scientist, Catalysis Division
Diagnostic Center: The "Why" of Failure
Thiazoles are privileged scaffolds in drug discovery (e.g., Ritonavir, Dasatinib), but they are notoriously difficult substrates for palladium catalysis. If your reaction has stalled, precipitated, or yielded the wrong regioisomer, you are likely fighting the Coordination-Activation Paradox .
The Mechanism of Poisoning
Unlike simple arenes, thiazoles possess a basic nitrogen (N3) and a sulfur atom (S1). The nitrogen lone pair is a potent
-
The Problem: The thiazole nitrogen binds to the electrophilic Pd(II) center more strongly than your phosphine ligands or the
-system of the aryl halide. This forms a thermodynamically stable, unreactive bis-thiazole complex , effectively removing the catalyst from the cycle (the "Off-Cycle" resting state). -
The Secondary Issue: Sulfur can poison the catalyst if ring-opening occurs or under specific oxidative conditions, but N-coordination is the primary culprit.
Visualizing the Trap
The following diagram illustrates the competition between the productive catalytic cycle and the non-productive poisoning pathway.
Figure 1: The "Tug-of-War" between productive oxidative addition and non-productive nitrogen coordination.
Troubleshooting Protocols
Scenario A: The "Dead" Reaction (0% Conversion)
Symptom: You added the catalyst, but the reaction mixture stayed clear or turned into a black precipitate immediately, with no product formation. Diagnosis: The catalyst has been sequestered by the thiazole nitrogen (clear solution) or decomposed due to ligand displacement (black precipitate).
Protocol: The "Bulwark" Strategy (Steric Bulk)
-
Switch Ligands: Move from simple phosphines (
) to bulky, electron-rich ligands.-
Recommendation:PCy3 or SPhos . The steric bulk prevents the formation of the square-planar bis-thiazole complex.
-
-
Increase Temperature: N-coordination is exothermic. Heating to 100–120 °C shifts the equilibrium back toward the active, dissociated species.
-
Slow Addition: Add the thiazole substrate slowly (syringe pump) to keep its concentration low relative to the catalyst.
Scenario B: Regioselectivity Issues (C2 vs. C5)
Symptom: You intended to arylate C2 (between N and S) but obtained C5 (next to S), or vice versa. Diagnosis: You are fighting the electronic bias of the ring.
-
C5: Electronically favored for Electrophilic Aromatic Substitution (SEAr) and Concerted Metalation-Deprotonation (CMD).
-
C2: The most acidic proton (
), but sterically flanked by heteroatoms.
Protocol: The "Fagnou" CMD Shift To force C-H activation efficiently (especially at C5), you must enable the CMD pathway.
-
Add Pivalic Acid (PivOH): Add 30 mol% PivOH.
-
Why? The pivalate anion acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage via a six-membered transition state. This is the "Gold Standard" for thiazole arylation [1].
-
-
Base Selection:
-
For C5 Selectivity: Use Cs2CO3 or K2CO3 with PivOH in DMA.
-
For C2 Selectivity: Use LiOtBu or NaOtBu in non-polar solvents (Toluene/Dioxane). The alkoxide favors the deprotonation of the most acidic proton (C2) via a base-assisted mechanism [2].
-
Scenario C: Catalyst Deactivation via Halides
Symptom: Reaction starts but stalls at 20-30% conversion. Diagnosis: Accumulation of iodide/bromide anions is poisoning the cationic Pd species.
Protocol: The Silver Bullet
-
Add Silver Salts: Add 1.0–1.5 equiv of Ag2CO3 or AgOTf .
Optimization Matrix
Use this decision matrix to select the starting conditions for your specific transformation.
| Target Transformation | Recommended Catalyst System | Base / Additive | Solvent | Temp | Key Reference |
| C5-Arylation (Direct) | DMA | 100°C | Liégault et al. [1] | ||
| C2-Arylation (Direct) | LiOtBu (No acid) | Dioxane | 100°C | Roger et al. [2] | |
| Suzuki Coupling (C2-Br) | DME/H2O | 80°C | Standard Protocol | ||
| Intramolecular Cyclization | DMF | 130°C | Campeau et al. [3] |
Workflow Visualization: Decision Tree
Follow this logic flow to rescue a failing experiment.
Figure 2: Troubleshooting decision tree for thiazole functionalization. *Note: Lewis Acid addition (AlCl3) is an advanced technique to mask the nitrogen; use with caution.
Frequently Asked Questions (FAQs)
Q: Can I use ligand-free conditions for thiazoles? A: Yes, but only for C5-arylation using aryl bromides and strictly under the "Jeffery conditions" or Fagnou's protocol (low loading, high temp). However, ligand-free systems are highly susceptible to poisoning if the concentration of thiazole is too high.
Q: Why does my reaction work with 4-bromotoluene but fail with 4-bromo-nitrobenzene? A: Electron-deficient aryl halides are harder to oxidatively add to Pd(0). When the oxidative addition is slow, the thiazole nitrogen has more time to coordinate and sequester the catalyst. Solution: Use a pre-formed catalyst like Pd(PEPPSI)-IPr to ensure rapid initiation.
Q: Is microwave heating beneficial?
A: Extremely. Since the N-Pd coordination is reversible and exothermic, the high temperatures rapidly accessible in a microwave (
References
-
Liégault, B., Lapointe, D., Caron, L., Vlassova, A., & Fagnou, K. (2009).[5][6] Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry, 74(5), 1826–1834.[6]
-
Roger, J., Pogan, F., & Doucet, H. (2009).[7] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazole Derivatives at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186.[7]
-
Campeau, L.-C., Parisien, M., Jean, A., & Fagnou, K. (2006). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. Journal of the American Chemical Society, 128(2), 581–590.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds [organic-chemistry.org]
- 6. Establishment of broadly applicable reaction conditions for the palladium-catalyzed direct arylation of heteroatom-containing aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
Technical Support Center: Thiazole Isolation & Work-up Procedures
Ticket ID: THZ-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist (Organic Synthesis Division) Topic: Troubleshooting isolation, work-up, and purification of thiazole derivatives.
Executive Summary & Scope
Welcome to the Technical Support Center. You are likely here because your thiazole synthesis (likely a Hantzsch condensation) resulted in a dark oil, a low yield, or a product inseparable from the starting thioamide.
Thiazoles are 5-membered heterocyclic compounds containing sulfur and nitrogen.[1][2][3] Their isolation is complicated by two main factors:
-
Weak Basicity: The pKa of the thiazolium conjugate acid is approximately 2.5 [1]. This is significantly less basic than imidazole (pKa ~7), meaning thiazoles often exist as hydrobromide or hydrochloride salts in the reaction mixture, which are water-soluble and easily lost during aqueous washes if not properly neutralized.
-
Amphoteric Solubility: Many thiazoles, especially aminothiazoles, possess intermediate polarity, making them difficult to extract efficiently from aqueous layers without specific pH adjustments.
This guide replaces standard "textbook" advice with field-proven troubleshooting protocols.
Master Isolation Logic (Decision Matrix)
Before proceeding, locate your current state in the workflow below. This logic tree determines your next move based on the physical state of your crude reaction mixture.
Caption: Logical workflow for thiazole isolation. Note that neutralization is the critical pivot point for recovery.
Module 1: The Hantzsch "Salt Trap" (Low Yield Troubleshooting)
Issue: "I reacted my alpha-haloketone with thiourea/thioamide, but after extracting with ether, I recovered almost nothing."
Root Cause: The Hantzsch synthesis generates one equivalent of acid (HX, usually HBr or HCl). The thiazole nitrogen is basic enough to be protonated by this acid, forming a water-soluble thiazolium salt [2]. If you extract the acidic reaction mixture directly with organic solvent, the product remains in the aqueous layer.
Protocol: The "Free-Basing" Recovery
-
Assess pH: Check the reaction mixture. It is likely pH < 2.
-
Cooling: Cool the mixture to 0–5°C. Exothermic neutralization can decompose sensitive thiazoles.
-
Basification:
-
For robust thiazoles: Add solid Na₂CO₃ or 5M NaOH dropwise until pH ~9–10.
-
For sensitive substrates: Use Saturated NaHCO₃ or conc. NH₄OH.
-
Observation: Watch for cloudiness or precipitation. This is your free base crashing out.
-
-
Extraction:
-
If solid forms: Filter it. Do not extract. Wash with cold water.[4]
-
If no solid: Extract 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Pro-Tip: If the thiazole is highly polar (e.g., contains -OH or -NH2 groups), use n-Butanol or CHCl3/Isopropanol (3:1) for extraction.
-
Module 2: The "Thioamide Ghost" (Purification)
Issue: "My product spot on TLC is overlapping with the starting thioamide. Recrystallization isn't separating them."
Root Cause: Thioamides (starting material) and thiazoles often possess similar R_f values on silica gel. Thioamides are also notoriously difficult to crystallize out of the product matrix.
Troubleshooting Protocol:
| Method | Procedure | Mechanism |
| 1. The "Silver" Wash | Dissolve crude in solvent. Wash with 1% AgNO₃ (aq). | Silver binds selectively to the C=S bond of the thioamide, pulling it into the aqueous phase or precipitating it. Note: Expensive. |
| 2. Selective Oxidation | Treat crude with dilute H₂O₂ in basic media (carefully). | Converts thioamide to amide (much more polar) or nitrile, altering R_f significantly for separation. |
| 3. Scavenger Resin | Add electrophilic scavenger resin (e.g., Merrifield resin). | Alkylates the sulfur of the unreacted thioamide, anchoring it to the solid phase. Filter to remove. |
| 4. pH Swing | Dissolve in 1M HCl. Wash with Ether (removes non-basic thioamide). Basify aqueous layer. Extract. | Exploits the basicity of the thiazole nitrogen. Thioamides are generally neutral/acidic and won't protonate as easily. |
Recommended Solvent Systems for Chromatography:
-
Standard: Hexane : EtOAc (Start 90:10, Gradient to 50:50).
-
Polar Thiazoles: DCM : MeOH (95:5). Add 1% Triethylamine to prevent tailing on silica.
Module 3: Crystallization & The "Oiling Out" Problem
Issue: "Upon cooling my recrystallization mixture, the product separates as a sticky oil instead of crystals."
Root Cause: The melting point of the solvated product is lower than the boiling point of the solvent, or the cooling rate is too fast (supersaturation shock) [3].
Corrective Protocol:
-
Re-dissolve: Heat the mixture until the oil dissolves back into the solution.
-
Solvent Adjustment: Add a small amount of the "good" solvent (the one it dissolves in) to lower the saturation slightly.
-
The "Cloud Point" Method:
-
Dissolve thiazole in minimum hot Ethanol.
-
Add hot Water dropwise until just cloudy.
-
Add 1 drop of Ethanol to clear it.
-
Insulate the flask (wrap in foil/towel) and let it cool to Room Temp undisturbed over 2-3 hours.
-
-
Seeding: If oil forms, scratch the inner glass surface with a glass rod to induce nucleation.
Solvent Selection Table:
| Thiazole Type | Primary Recrystallization Solvent | Anti-Solvent (Precipitant) |
| Aminothiazoles | Ethanol (hot) | Water |
| Aryl-thiazoles | Ethyl Acetate | Hexane/Pentane |
| Alkyl-thiazoles | Diethyl Ether | Petroleum Ether |
| Carboxylic Acids | Methanol | Water (pH adjusted to 3-4) |
Module 4: Advanced Workflow (Graphviz)
The following diagram details the specific pathway for purifying a "failed" separation where Thioamide impurities persist.
Caption: Acid-Base extraction strategy to separate basic thiazoles from neutral thioamide impurities.
References
-
Wikipedia Contributors. (n.d.). Thiazole - Acidity and pKa Data. Wikipedia.[5] Retrieved February 13, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Thiazole Synthesis: Mechanisms and Protocols. Retrieved February 13, 2026, from [Link]
-
Chem Help Asap. (2020).[6] Hantzsch Thiazole Synthesis - Laboratory Experiment. YouTube.[2][6] Retrieved February 13, 2026, from [Link]
Sources
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Substituted Bromothiazoles
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. Substituted bromothiazoles, a class of compounds with significant therapeutic potential, present unique challenges and opportunities for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy. This in-depth technical guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of various substituted bromothiazoles, offering field-proven insights into the influence of substituent effects on spectral parameters. By understanding these correlations, scientists can more efficiently and accurately determine the structure and purity of their synthesized molecules.
The Critical Role of NMR in the Characterization of Bromothiazoles
The thiazole nucleus is a key pharmacophore found in a wide array of biologically active compounds. The introduction of a bromine atom and other substituents onto this scaffold can dramatically alter its electronic properties and, consequently, its biological activity. ¹H and ¹³C NMR spectroscopy are indispensable tools for verifying the successful synthesis and substitution pattern of these molecules. The chemical shifts (δ) and coupling constants (J) of the thiazole ring protons and carbons are exquisitely sensitive to the electronic environment, providing a detailed fingerprint of the molecule's structure.
This guide will delve into the spectral nuances of several substituted bromothiazoles, comparing the effects of different substituents at various positions on the thiazole ring. We will explore the underlying principles governing these spectral changes, empowering the reader to interpret their own NMR data with greater confidence.
Experimental Protocols: Acquiring High-Quality NMR Data
The acquisition of high-resolution and artifact-free NMR spectra is paramount for accurate structural analysis. The following is a detailed, step-by-step methodology for the preparation and analysis of substituted bromothiazole samples.
Sample Preparation
A meticulously prepared sample is the foundation of a high-quality NMR spectrum.[1][2][3][4][5][6]
-
Sample Purity: Ensure the sample is of high purity, as impurities will complicate spectral interpretation. Purification techniques such as recrystallization or column chromatography are recommended.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds, while dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for more polar compounds.[7] The choice of solvent can slightly influence chemical shifts.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[3] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.[3]
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
The following is a general workflow for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized for the instrument and sample.
Caption: Key 2D NMR experiments for structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks, helping to identify adjacent protons in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons, providing unambiguous C-H one-bond correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular framework, especially for identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, which is invaluable for determining stereochemistry and the conformation of substituents.
By employing a combination of these 1D and 2D NMR techniques, researchers can confidently and accurately determine the complete structure of even complex substituted bromothiazoles.
Conclusion
The ¹H and ¹³C NMR spectra of substituted bromothiazoles are rich with structural information. A systematic analysis of chemical shifts and coupling constants, guided by an understanding of substituent effects, allows for the confident determination of the substitution pattern on the thiazole ring. This guide has provided a comparative overview of the NMR data for a range of substituted bromothiazoles, along with detailed experimental protocols and an introduction to advanced 2D NMR techniques. By leveraging this information, researchers in the pharmaceutical and chemical sciences can accelerate their discovery and development efforts involving this important class of heterocyclic compounds.
References
-
Standard Operating Procedure for NMR Experiments. (2023). Retrieved from [Link]
- Supporting Information for various chemical publications providing NMR d
- A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. (2021). Journal of Chemical Reviews, 3(2), 111-125.
-
NMR Sample Preparation. University of California, Riverside. Retrieved from [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. Retrieved from [Link]
-
Small molecule NMR sample preparation. Georgia Institute of Technology. Retrieved from [Link]
-
NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]
-
Sample Preparation. University College London. Retrieved from [Link]
-
How To Prepare And Run An NMR Sample. ALWSCI. (2025). Retrieved from [Link]
-
Preparing the Sample. In A Practical Guide to Understanding the NMR of Organic Molecules. Retrieved from [Link]
- NMR Studies of Closely Related Heterocyclic Molecules: An Introduction to the Preparation and NMR Spectroscopy of Similar Molecules in the Advanced Laboratory. (2011).
-
NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]
-
2-Bromo-5-nitrothiazole. PubChem. Retrieved from [Link]
-
NMR chemical shift values and 2D NMR correlations diagram for compounds 3 a. ResearchGate. Retrieved from [Link]
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1 H NMR spectrum of 2-amino-4-(15,16-di-norlabd-8(9)-en-13-on)-1,3-thiazole. ResearchGate. Retrieved from [Link]
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2-Bromo-5-nitro-thiazole - Optional[1H NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
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2-Bromo-thiazolo(2,3-E)tetrazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
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- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. (2017). RSC Advances, 7(1), 234-240.
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The Evolving Landscape of Thiazole Analogs: A Comparative Guide to Structure-Activity Relationships
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its versatile nature allows for extensive chemical modifications, leading to a vast library of analogs with a wide spectrum of pharmacological activities.[1][2][3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of thiazole derivatives, offering a comparative overview for researchers and drug development professionals. We will explore key structural modifications and their impact on anticancer and antimicrobial activities, supported by experimental data and detailed protocols.
Decoding the Anticancer Potential: Key Substituent Effects
Thiazole derivatives have emerged as potent anticancer agents, acting through diverse mechanisms including the induction of apoptosis, disruption of tubulin assembly, and inhibition of critical signaling pathways like PI3K/mTOR.[5][6][7] The anticancer potency of these analogs is intricately linked to the nature and position of substituents on the thiazole ring.
The Crucial Role of Substituents at C2, C4, and C5
Systematic modifications of the thiazole core have revealed critical insights into the structural requirements for anticancer activity.
-
At the C2 Position: The introduction of various moieties at the 2-position of the thiazole ring significantly influences anticancer efficacy. For instance, the presence of an amino group (2-aminothiazole) is a common feature in many active compounds.[8] Further substitution on this amino group can fine-tune the activity.
-
At the C4 Position: The C4 position is another critical hotspot for modification. Aromatic or heteroaromatic substitutions at this position are frequently associated with enhanced anticancer activity. For example, the presence of a phenyl group can be beneficial, and further substitution on this phenyl ring with electron-withdrawing or electron-donating groups can modulate the potency.[1]
-
At the C5 Position: While less explored than the C2 and C4 positions, modifications at the C5 position can also impact biological activity. For instance, the introduction of small alkyl or carboxylate groups has been shown to influence the overall antimicrobial and anticancer profile.[9]
The following diagram illustrates the key positions for substitution on the thiazole ring that influence its biological activity.
Caption: Key substitution points on the thiazole ring for modulating biological activity.
Comparative Anticancer Activity of Thiazole Analogs
The following table summarizes the in vitro anticancer activity of representative thiazole analogs against various cancer cell lines. This data highlights how subtle structural changes can lead to significant differences in potency.
| Compound ID | R1 (C2-substituent) | R4 (C4-substituent) | R5 (C5-substituent) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | -NH-thiourea-phenyl-F | -Phenyl | -H | Breast (MCF-7) | 0.10 ± 0.01 | [10] |
| 2 | -NH-thiourea-phenyl | -Phenyl | -H | Breast (MCF-7) | 1.53 ± 0.01 | [10] |
| 3b | -NH-CO-CH2-piperazine-phenyl | 4-(3,4,5-trimethoxyphenyl) | -H | Leukemia (HL-60) | Similar to alpelisib | [7] |
| 3e | -NH-CO-CH2-morpholine | 4-(3,4,5-trimethoxyphenyl) | -H | Leukemia (HL-60) | Less active than 3b | [7] |
| 4 | 2-(hydrazinyl) | 4-phenyl | -H | Breast (MCF-7) | 5.73 | [11] |
| 3c | 2-(hydrazinyl) | 4-(4-chlorophenyl) | -H | Breast (MCF-7) | 13.66 | [11] |
Analysis: The data clearly demonstrates that the presence of a fluorine atom on the phenyl ring of the thiourea moiety at C2 (Compound 1 ) dramatically increases the anticancer activity compared to the unsubstituted analog (Compound 2 ).[10] Similarly, a piperazine-containing substituent at C2 (Compound 3b ) shows better PI3Kα inhibitory activity than a morpholine-containing one (Compound 3e ).[7] In the case of 2-hydrazinyl-1,3-thiazoles, a simple phenyl group at C4 (Compound 4 ) is more effective than a 4-chlorophenyl group (Compound 3c ) against the MCF-7 cell line.[11]
Thiazole Hybrids: A Strategy for Potent Antimicrobial Agents
Hybrid molecules incorporating the thiazole scaffold with other heterocyclic systems have proven to be a successful strategy for developing novel antimicrobial agents with enhanced potency and a broader spectrum of activity.[12][13]
Synergistic Effects in Thiazole-Pyrazoline Hybrids
The combination of thiazole and pyrazoline rings has yielded compounds with significant antibacterial and antifungal activities. The SAR of these hybrids reveals that the substitution pattern on both heterocyclic rings is crucial for their antimicrobial action.
-
Substitution on the Pyrazoline Ring: The nature of the substituent at the 1-position of the pyrazoline ring plays a key role. For instance, an N-allyl group has been shown to be beneficial for activity against both Gram-positive and Gram-negative bacteria.[12]
-
Substitution on the Thiazole Ring: Similar to the anticancer analogs, substitutions at the C4 position of the thiazole ring in these hybrids can significantly impact their antimicrobial profile. A p-bromophenyl substituent at this position has been associated with increased antifungal and antituberculosis activities.[9]
The general workflow for the synthesis and evaluation of these hybrid compounds is depicted below.
Caption: General workflow for the synthesis and evaluation of thiazole-based hybrid antimicrobials.
Comparative Antimicrobial Activity of Thiazole Analogs
The following table presents the minimum inhibitory concentration (MIC) values for several thiazole derivatives against various microbial strains, illustrating the impact of structural modifications on their antimicrobial potency.
| Compound ID | Key Structural Features | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 57 | 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole | P. aeruginosa | 15.625-31.25 | C. albicans | >500 | [12] |
| 60 | 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole | S. pneumoniae | 0.03-7.81 | - | - | [12] |
| 42 | 2-(5-(furan-2-yl)-2-pyrazolin-1-yl)-4-methylhetarylthio-thiazole | S. aureus | 0.5-8 | C. albicans | 0.5-8 | [12] |
| 43a | Thiazole with pyrimidine group | S. aureus | 16.1 | - | - | [14] |
Analysis: The data indicates that thiazole-pyrazoline hybrids exhibit potent and, in some cases, broad-spectrum antimicrobial activity. Compound 60 , with an N-allyl substituent, shows excellent activity against S. pneumoniae.[12] The hybridization with a furan-containing pyrazoline and the presence of a methylhetarylthio group at C4 (Compound 42 ) leads to good activity against both bacteria and fungi.[12] The comparison also highlights that different structural motifs, such as the pyrimidine in Compound 43a , can confer significant antibacterial properties.[14]
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, this section provides detailed experimental methodologies for the synthesis of a representative thiazole analog and a standard antimicrobial susceptibility test.
Synthesis of 2-Amino-4-phenylthiazole (A Key Intermediate)
This protocol describes the Hantzsch thiazole synthesis, a fundamental method for constructing the thiazole ring.
Materials:
-
Phenacyl bromide (1.99 g, 10 mmol)
-
Thiourea (0.76 g, 10 mmol)
-
Ethanol (50 mL)
Procedure:
-
Dissolve phenacyl bromide and thiourea in ethanol in a round-bottom flask.
-
Reflux the reaction mixture for 3 hours.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiazole.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol outlines a standard method for assessing the antimicrobial activity of the synthesized compounds.
Materials:
-
Synthesized thiazole analogs
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microbial strain.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (broth with inoculum) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The structure-activity relationship studies of thiazole analogs have provided invaluable insights for the rational design of novel therapeutic agents. The versatility of the thiazole scaffold allows for fine-tuning of its biological activity through strategic modifications at key positions. Hybridization with other heterocyclic moieties has emerged as a powerful approach to enhance potency and broaden the spectrum of activity. The comparative data and experimental protocols presented in this guide serve as a valuable resource for researchers in the field, facilitating the development of the next generation of thiazole-based drugs.
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Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
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Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022, May 10). Bentham Science. Retrieved February 13, 2026, from [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI. Retrieved February 13, 2026, from [Link]
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Structure–Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters. (2019, December 16). ACS Publications. Retrieved February 13, 2026, from [Link]
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Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. (2025, August 8). ResearchGate. Retrieved February 13, 2026, from [Link]
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Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (n.d.). Europe PMC. Retrieved February 13, 2026, from [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
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Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. (2023, November 5). PubMed. Retrieved February 13, 2026, from [Link]
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Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved February 13, 2026, from [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink. Retrieved February 13, 2026, from [Link]
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An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20). Journal of Drug Delivery and Therapeutics. Retrieved February 13, 2026, from [Link]
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The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022, November 17). MDPI. Retrieved February 13, 2026, from [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025, August 27). ResearchGate. Retrieved February 13, 2026, from [Link]
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Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]
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Synthesis and Biological Evaluation of Thiazole Derivatives. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
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Structural and Functional Aspects of DHPM-Thiones and Their Derivatives: A Critical Review of Pharmaceutical Potential. (2026, February 12). MDPI. Retrieved February 13, 2026, from [Link]
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Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022, August 30). MDPI. Retrieved February 13, 2026, from [Link]
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Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025, August 26). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
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Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. (2023, January 25). Taylor & Francis Online. Retrieved February 13, 2026, from [Link]
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Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
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Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022, September 7). ACS Publications. Retrieved February 13, 2026, from [Link]
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Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. (2025, August 6). ResearchGate. Retrieved February 13, 2026, from [Link]
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Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
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Safety Operating Guide
Proper Disposal Procedures for 5-Bromo-2-ethyl-4-methylthiazole
Executive Summary & Core Directive
5-Bromo-2-ethyl-4-methylthiazole (CAS: 863190-90-3) is a halogenated heteroaromatic compound. For disposal purposes, it must be classified strictly as Halogenated Organic Waste .
CRITICAL OPERATIONAL RULE: Under no circumstances should this compound be disposed of down the drain, evaporated in a fume hood, or mixed with non-halogenated waste streams. The presence of the bromine atom necessitates high-temperature incineration with specific flue gas scrubbing to prevent the release of corrosive hydrogen bromide (HBr) gas.
Chemical Profile & Hazard Identification
Before initiating disposal, verify the chemical identity and associated hazards. This compound shares toxicological profiles with other alkyl-bromothiazoles.
| Parameter | Specification |
| Chemical Name | 5-Bromo-2-ethyl-4-methylthiazole |
| CAS Number | 863190-90-3 |
| Molecular Formula | C₆H₈BrNS |
| Waste Classification | Halogenated Organic (RCRA Hazardous Waste) |
| Primary Hazards | Skin Irritant (Cat 2), Eye Irritant (Cat 2A), STOT-SE 3 (Resp) |
| Flammability | Treat as Combustible Liquid (Flash Point est. >60°C) |
| Reactivity | Incompatible with strong oxidizing agents and strong acids.[1] |
Expert Insight: While specific flash point data for this intermediate may vary by lot, alkyl thiazoles are generally combustible. The bromine substituent increases density and boiling point but does not negate flammability. Always handle away from open flames.
Pre-Disposal Segregation Strategy
Effective disposal starts with segregation. Mixing halogenated waste with non-halogenated solvents (e.g., acetone, ethanol) significantly increases disposal costs and complicates the incineration process.
The Segregation Logic
-
Halogenated Waste Container: Use for 5-Bromo-2-ethyl-4-methylthiazole and any mixtures containing it (e.g., DCM, Chloroform extracts).
-
Non-Halogenated Waste Container: Do NOT use. Even trace amounts (>1-2%) of halogen content can misclassify an entire drum of non-halogenated waste, leading to regulatory fines and rejection by the disposal facility.
Visualization: Waste Stream Decision Matrix
Figure 1: Decision matrix for segregating 5-Bromo-2-ethyl-4-methylthiazole waste. Note that the presence of the bromine atom automatically routes liquid waste to Stream A.
Step-by-Step Disposal Protocol
A. Liquid Waste (Pure or in Solution)
-
Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Avoid standard metal cans if the solution is acidic, as HBr formation can corrode metal.
-
Labeling: Attach a hazardous waste tag immediately.
-
Chemical Name: Write "5-Bromo-2-ethyl-4-methylthiazole" fully. Do not use abbreviations or formulas.
-
Constituents: If in solution, list the solvent (e.g., "Dichloromethane 90%, 5-Bromo-2-ethyl-4-methylthiazole 10%").
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
-
Transfer: Pour waste into the container using a funnel to prevent spills. Leave at least 10% headspace for thermal expansion.
-
Closure: Cap tightly. Do not leave the funnel in the bottle.
B. Solid Waste (Silica Gel, Wipes, Contaminated Glassware)
-
Collection: Place contaminated silica gel (from flash chromatography), filter papers, and gloves into a clear polyethylene bag (minimum 4 mil thickness).
-
Secondary Containment: Place the sealed bag into a secondary container (bucket or box) labeled "Solid Hazardous Debris - Halogenated".
-
Sharps: If disposing of needles or broken glass contaminated with the compound, use a rigid, puncture-resistant sharps container labeled "Chemically Contaminated Sharps".
C. Empty Container Management
-
Triple Rinse: If the original bottle is empty, triple rinse it with a compatible solvent (e.g., acetone or ethanol).
-
Rinsate Disposal: Pour the rinsate into the Halogenated Waste container (Stream A), not the non-halogenated stream, because it now contains trace brominated compounds.
-
Defacing: Deface the original label and mark "Empty". Dispose of the bottle as glass waste or recycle according to local facility rules.
Emergency Spill Response
In the event of a spill during transfer, immediate action is required to prevent respiratory exposure and facility contamination.
Visualization: Spill Response Workflow
Figure 2: Immediate response protocol for spills involving 5-Bromo-2-ethyl-4-methylthiazole.
Specific Cleanup Steps:
-
Ventilation: Immediately increase ventilation (open fume hood sashes fully if safe, or activate emergency purge).
-
Absorbent: Use an inert absorbent like vermiculite, sand, or commercial spill pads. Do not use sawdust, as it can react with flammable solvents often used with this compound.
-
Decontamination: After removing the bulk material, wipe the surface with a detergent solution to remove oily residues typical of alkyl thiazoles.
Regulatory Compliance & Transport
-
RCRA Codes: While this specific compound may not have a listed P or U code, it falls under the characteristic of ignitability (D001) if in flammable solvent, and toxicity. It is universally regulated as a Halogenated Solvent waste profile.
-
EPA Guidelines: 40 CFR 262 requires that hazardous waste be accumulated in closed containers, marked with the date accumulation began, and inspected weekly.
References
-
Lead Sciences. (n.d.). 5-Bromo-2-ethyl-4-methylthiazole Safety Data Sheet (CAS 863190-90-3). Retrieved from [Link]
-
Washington State University. (n.d.).[2] Halogenated Solvents Disposal Guidelines. Retrieved from [Link][2]
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Navigating the Uncharted: A Senior Scientist's Guide to Handling 5-Bromo-2-ethyl-4-methylthiazole
For the pioneering researchers and drug development professionals venturing into novel molecular territories, the synthesis and application of unique compounds like 5-Bromo-2-ethyl-4-methylthiazole represent the cutting edge. However, with novelty comes the critical responsibility of navigating undefined safety profiles. This guide provides a comprehensive operational and safety framework for handling this compound, building upon established principles of chemical hygiene and data from structurally analogous molecules.
A Note on Scientific Integrity: Direct and comprehensive safety data for 5-Bromo-2-ethyl-4-methylthiazole is not publicly available. This is not uncommon for novel research chemicals. Therefore, this guide is constructed based on the Precautionary Principle . We will extrapolate safety and handling requirements from the known hazards of closely related brominated and substituted thiazole derivatives.[1][2][3] All chemical products with unknown hazards should be handled with the utmost care, assuming a high degree of toxicity.[4]
Part 1: Immediate Hazard Assessment & Core Precautions
Based on its structural motifs—a brominated heterocyclic aromatic ring—we must anticipate significant biological activity. Analogous compounds are classified as skin and eye irritants, potentially toxic upon contact or ingestion, and may cause respiratory irritation.[1][2][3]
Anticipated Hazards:
-
Acute Toxicity (Oral, Dermal): Toxic if swallowed or in contact with skin.[5]
-
Skin Corrosion/Irritation: Causes skin irritation, potentially severe burns with prolonged contact.[2][3][5]
-
Serious Eye Damage/Irritation: Causes serious eye irritation and potential damage.[1][2]
-
Respiratory Irritation: Vapors or aerosols may cause respiratory tract irritation.[2][3]
Therefore, all handling of 5-Bromo-2-ethyl-4-methylthiazole must occur within a certified chemical fume hood to prevent inhalation of vapors. Direct contact with skin and eyes must be rigorously avoided through the mandatory use of appropriate Personal Protective Equipment (PPE).
Part 2: Personal Protective Equipment (PPE) - Your Primary Barrier
The selection of PPE is not merely a checklist; it is a critical, science-based decision to create an impermeable barrier between you and the chemical.
| PPE Category | Specification & Rationale |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene): Thiazole derivatives can be aggressive towards certain materials. Always use gloves rated for chemical protection. Double-gloving is strongly recommended as a best practice to protect against undetected pinholes and during doffing. Remove and wash contaminated gloves before re-use.[2] |
| Eye & Face Protection | Chemical Safety Goggles & Full-Face Shield: Goggles provide a seal against splashes and vapors.[2] A full-face shield must be worn over the goggles when handling larger quantities (>25 mL) or during procedures with a high splash risk (e.g., transfers, heating). This is because the compound is anticipated to be a severe eye irritant.[1] |
| Body Protection | Flame-Resistant Laboratory Coat & Closed-Toe Shoes: A lab coat, fully buttoned, is the minimum requirement. Ensure it is made of a low-permeability material. Leather or solvent-resistant shoes are mandatory; cloth sneakers offer no protection against spills. |
| Respiratory Protection | Use Within a Fume Hood (Primary): All operations should be conducted in a fume hood.[5] For Emergencies (Spills/Ventilation Failure): A NIOSH-approved respirator with an organic vapor cartridge may be necessary.[2] Use of respirators requires prior medical clearance and fit-testing. |
Part 3: Step-by-Step Operational Plan
This workflow is designed to minimize exposure at every stage, from preparation to disposal.
Workflow for Safe Handling
Caption: A procedural workflow for handling 5-Bromo-2-ethyl-4-methylthiazole.
Experimental Protocol Details:
-
Preparation: Before bringing the chemical into the workspace, don all required PPE. Confirm that the chemical fume hood has a valid certification and that the airflow monitor indicates normal operation. Ensure an eyewash station and safety shower are directly accessible.[1]
-
Aliquotting/Weighing: Conduct all transfers within the fume hood. Place the weighing vessel inside a larger piece of secondary containment (like a beaker or glass dish) to contain any spills. Use spatulas and tools dedicated to this compound to prevent cross-contamination.
-
Running the Reaction: When adding reagents or solvents, do so slowly to avoid splashing. Keep the fume hood sash at the lowest practical height to maximize protection.
-
Post-Reaction: Quench the reaction carefully if required. All subsequent extractions, filtrations, and concentrations must be performed within the fume hood.
Part 4: Emergency & Disposal Plans
Rapid and correct response to an emergency can significantly mitigate harm.
Emergency Procedures
| Scenario | Immediate Action Steps |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek immediate medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately.[1][3] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill (<50 mL in hood) | Wearing full PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water. |
| Major Spill (>50 mL or outside hood) | Evacuate the immediate area. Alert colleagues and notify your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean it up yourself. |
Waste Disposal Plan
The "Bromo" prefix in the chemical name is a critical piece of logistical information. Brominated organic compounds are classified as halogenated organic waste .
-
Segregation is Key: Never mix halogenated waste with non-halogenated waste. This is crucial for proper and cost-effective disposal by certified waste management facilities.
-
Waste Containers: All waste—including contaminated absorbents, disposable glassware, and solvent rinses—must be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled "Halogenated Organic Waste" and list "5-Bromo-2-ethyl-4-methylthiazole" as a primary constituent.
-
Final Disposal: Arrange for pickup and disposal through your institution's EHS department, following all local and national regulations.[1][2]
By adhering to these rigorous, procedurally-sound guidelines, you can confidently and safely work with novel compounds like 5-Bromo-2-ethyl-4-methylthiazole, ensuring that your groundbreaking research is built on a foundation of uncompromised safety.
References
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The Good Scents Company. (Date not available). Information on 5-ethyl-4-methyl thiazole. Retrieved from [Link]
- Api, A.M., et al. (2020). RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol. Food and Chemical Toxicology, 144.
-
The Good Scents Company. (Date not available). Information on 2-ethyl-4-methyl thiazole. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
